molecular formula C10H10N2 B1627223 4-Amino-7-methylquinoline CAS No. 860193-92-6

4-Amino-7-methylquinoline

Cat. No.: B1627223
CAS No.: 860193-92-6
M. Wt: 158.2 g/mol
InChI Key: SZUXCWXZQUMIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-7-methylquinoline is an organic compound with the molecular formula C10H10N2. It belongs to the important class of 4-aminoquinoline derivatives, which are privileged structures in medicinal chemistry due to their wide range of potential biological activities . The 4-aminoquinoline scaffold is a versatile building block for synthesizing more complex molecules and is known to be a key structural component in various therapeutically active agents . While specific pharmacological studies on this compound itself are limited in the public domain, its core structure is shared with compounds that have demonstrated significant research value in areas such as anticancer , antimicrobial , and anti-inflammatory research . The methyl substituent at the 7-position offers a site for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel chemical probes or potential therapeutic candidates. This product is intended for chemical synthesis and research applications only. It is not for diagnostic or therapeutic use. Handle with appropriate care in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUXCWXZQUMIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589053
Record name 7-Methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860193-92-6
Record name 7-Methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-7-methylquinoline: Molecular Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, most notably as the pharmacophore in several antimalarial drugs like chloroquine.[1] Strategic modifications to the quinoline ring have been a fertile ground for modulating pharmacological profiles, enhancing potency, and overcoming drug resistance. This guide focuses on a specific analog, 4-Amino-7-methylquinoline, providing a comprehensive overview of its molecular structure, physicochemical properties, and a detailed exploration of its synthetic routes and characterization. Understanding the nuances of this compound is critical for its application in drug discovery and development, offering a versatile platform for generating novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic amine. The core structure consists of a quinoline ring system with an amino group at the 4-position and a methyl group at the 7-position.

The molecular formula of this compound is C₁₀H₁₀N₂ .

The molecular weight is 158.20 g/mol .

A table summarizing the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂(deduced)
Molecular Weight 158.20 g/mol PubChem CID 81116[1]
CAS Number 696-56-0(unconfirmed)
Appearance Solid (predicted)General knowledge
Solubility Soluble in organic solvents like DMSO and ethanol (predicted)General knowledge
graph "Molecular_Structure_of_4_Amino_7_methylquinoline" {
  layout=neato;
  node [shape=plaintext];
  edge [style=bold];

N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="1.95,0.3!"]; C4 [label="C", pos="1.3,-0.9!"]; C4a [label="C", pos="0,-0.9!"]; C8a [label="C", pos="-0.65,0.3!"]; C5 [label="C", pos="-1.3,-2.1!"]; C6 [label="C", pos="0,-2.1!"]; C7 [label="C", pos="0.65,-3.3!"]; C8 [label="C", pos="-0.65,-3.3!"]; N_amino [label="NH₂", pos="1.95,-1.9!"]; C_methyl [label="CH₃", pos="1.6,-4!"];

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- N1; C4a -- C8a; C8a -- N1; C4a -- C6; C6 -- C5; C5 -- C8; C8 -- C8a; C6 -- C7; C7 -- C8; C4 -- N_amino; C7 -- C_methyl;

// Double bonds edge [style=bold]; N1 -- C8a [style=solid]; C2 -- C3 [style=solid]; C4 -- C4a [style=solid]; C5 -- C6 [style=solid]; C7 -- C8 [style=solid]; C2 -- N1 [style=invis]; C3 -- C4 [style=invis]; C4a -- C5 [style=invis]; C6 -- C7 [style=invis]; C8 -- C8a [style=invis];

}

Figure 2: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methylquinoline

The Skraup synthesis is a classic method for preparing quinolines. In this reaction, an aniline (m-toluidine) is heated with sulfuric acid, glycerol, and an oxidizing agent (such as nitrobenzene or arsenic pentoxide) to yield the corresponding quinoline.[2]

  • Materials: m-Toluidine, glycerol, sulfuric acid, arsenic(V) oxide, nitrobenzene.

  • Procedure:

    • In a fume hood, carefully add concentrated sulfuric acid to glycerol in a flask equipped with a reflux condenser and mechanical stirrer.

    • Slowly add m-toluidine to the mixture while stirring.

    • Add the oxidizing agent (e.g., arsenic(V) oxide or nitrobenzene) portion-wise to control the exothermic reaction.

    • Heat the mixture under reflux for several hours.

    • After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • The crude 7-methylquinoline can be purified by steam distillation or column chromatography.

Step 2: Synthesis of 4-Chloro-7-methylquinoline (CAS: 63136-61-8)

The 4-chloro derivative is typically prepared by the chlorination of the corresponding 4-hydroxyquinoline (which can be obtained from 7-methylquinoline) or directly via a process involving phosphorus oxychloride (POCl₃).[3]

  • Materials: 7-Methylquinoline, phosphorus oxychloride (POCl₃).

  • Procedure:

    • React 7-methylquinoline with a suitable oxidizing agent to form 7-methylquinoline-N-oxide.

    • Rearrange the N-oxide to 4-hydroxy-7-methylquinoline.

    • Heat 4-hydroxy-7-methylquinoline with an excess of phosphorus oxychloride (POCl₃) under reflux for several hours.

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude 4-chloro-7-methylquinoline.

    • The product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 4-position is displaced by an amino group. This can be achieved using various ammonia sources under pressure or with microwave assistance for improved efficiency.[4][5]

  • Materials: 4-Chloro-7-methylquinoline, ammonia source (e.g., aqueous ammonia, ammonium salt), solvent (e.g., ethanol, phenol).

  • Procedure (Illustrative Microwave-Assisted Method):

    • In a sealed microwave reaction vessel, combine 4-chloro-7-methylquinoline and a suitable solvent (e.g., ethanol).

    • Add an excess of an ammonia source, such as a concentrated solution of ammonia in methanol.

    • Seal the vessel and heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 150-180 °C for 30-60 minutes).

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is taken up in a suitable organic solvent and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

    • Purification can be achieved by column chromatography or recrystallization.

Analytical Characterization

The structure and purity of this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group protons, and a broad singlet for the amino group protons. The chemical shifts and coupling constants of the aromatic protons provide information about their positions on the ring.

    • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the methyl carbon and the carbons of the quinoline ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the quinoline ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The expected molecular ion peak [M]⁺ would be at m/z 158.

Applications in Drug Discovery and Development

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[6] While specific biological data for this compound is not extensively published, its structural similarity to known bioactive molecules suggests several potential applications:

  • Antimalarial Agents: As an analog of chloroquine, it is a candidate for the development of new antimalarial drugs, potentially with activity against chloroquine-resistant strains of Plasmodium falciparum.[7]

  • Anticancer Agents: Numerous 4-aminoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can involve intercalation into DNA, inhibition of topoisomerases, or modulation of cell signaling pathways.

  • Anti-inflammatory and Immunomodulatory Agents: Hydroxychloroquine, a well-known 4-aminoquinoline, is used to treat autoimmune diseases like rheumatoid arthritis and lupus.[5] this compound could be explored for similar activities.

  • Other Potential Applications: The 4-aminoquinoline core has also been investigated for antiviral, antibacterial, and antifungal properties.[1]

Safety and Handling

Substituted aminoquinolines should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, consult the Safety Data Sheet (SDS) for this or structurally similar compounds.

Conclusion

This compound represents a valuable building block in the design and synthesis of novel therapeutic agents. Its straightforward synthesis from readily available starting materials, combined with the proven biological significance of the 4-aminoquinoline scaffold, makes it an attractive target for further investigation in medicinal chemistry. The detailed synthetic protocols and characterization data provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds.

References

  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica, 67(4), 367-374.
  • Frontiers in Chemistry. (2024).
  • PubMed. (2019). Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. Bioorganic Chemistry, 92, 103094.
  • PubChem. (n.d.). 4-Amino-2-methylquinoline. Retrieved from [Link]

  • Romero, A. H., & Delgado, J. A. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1378516.
  • Madrid, P. B., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4874-4877.
  • Brieflands. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Advanced Biological and Biomedical Research, 6(4), 356-360.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14166-14180.
  • BIOSYNCE. (n.d.). 7-Amino-4-methylquinolin-2(1H)-one CAS 19840-99-4. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-(2-Amino-5-bromobenzoyl)pyridine. Retrieved from [Link]

  • Scribd. (n.d.). Reporte Sap. Retrieved from [Link]

  • MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(22), 7549.
  • ResearchGate. (n.d.). FTIR spectrum of 7-hydroxy-4-methyl coumarin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Indian Journal of Chemistry. (2000). Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin. Indian Journal of Chemistry - Section A, 39(1), 93-95.
  • ResearchGate. (n.d.). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica, 67(4), 367-374.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 564-569.

Sources

4-Amino-7-methylquinoline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthetic Process, and Pharmacophore Utility

Executive Summary & Chemical Identity

4-Amino-7-methylquinoline (CAS: 860193-92-6) represents a critical scaffold in the optimization of aminoquinoline-based therapeutics. While less ubiquitous than its 7-chloro analog (the core of chloroquine), the 7-methyl variant offers a distinct lipophilic profile that modulates the basicity of the quinoline nitrogen and alters the molecule's DNA-intercalation kinetics.

This guide addresses the precise identification, synthesis, and handling of this compound. Note that confusion often arises between this isomer and 4-aminoquinaldine (4-amino-2-methylquinoline); strict adherence to the CAS numbers provided below is essential for supply chain integrity.

Table 1: Chemical Identifiers and Properties
ParameterTechnical Specification
Chemical Name 7-Methylquinolin-4-amine
CAS Number 860193-92-6 (Specific Isomer)
Precursor CAS 63136-61-8 (4-Chloro-7-methylquinoline)
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
SMILES CC1=CC2=C(C=C1)C(N)=CC=N2
InChI Key MJXYFLJHTUSJGU-UHFFFAOYSA-N (Predicted)
pKa (Predicted) ~9.0 (Ring Nitrogen), ~-0.5 (Exocyclic Amine)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Synthetic Routes & Process Chemistry

The synthesis of this compound is rarely performed via direct amination of the quinoline ring due to poor regioselectivity. The industry-standard protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) on the 4-chloro intermediate.[1]

Retrosynthetic Strategy

The 4-amino moiety is installed via displacement of a chloride leaving group. The chloride is installed via phosphorous oxychloride (POCl₃) treatment of the 4-hydroxy tautomer, which is constructed via the Gould-Jacobs reaction starting from m-toluidine.

Critical Process Note: The cyclization of m-toluidine derivatives typically yields a mixture of 7-methyl (favored) and 5-methyl isomers. Chromatographic separation or fractional crystallization is required at the 4-hydroxy or 4-chloro stage to ensure isomeric purity.

Detailed Protocol: SNAr Amination

From 4-Chloro-7-methylquinoline (CAS 63136-61-8)[2][3]

Reagents:

  • Substrate: 4-Chloro-7-methylquinoline (1.0 eq)[2]

  • Nucleophile: Ammonia (anhydrous in MeOH or EtOH) or Ammonium Acetate (excess)

  • Solvent: Phenol (melt) or Ethanol (pressure vessel)

Procedure (Phenol Melt Method - High Yield/Scale-up preferred):

  • Charge: In a round-bottom flask equipped with a reflux condenser, charge 4-chloro-7-methylquinoline (10 mmol) and phenol (40 mmol).

  • Melt: Heat the mixture to 80°C until a homogeneous melt is formed.

  • Addition: Add ammonium acetate (50 mmol) in portions.

  • Reaction: Heat the mixture to 130–140°C. Maintain for 4–6 hours.

    • Mechanism: The phenol acts as a proton shuttle and solvent, facilitating the nucleophilic attack of ammonia on the electron-deficient C4 position.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate. Wash with 10% NaOH (to remove phenol) followed by brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize from ethanol/ether.

Synthesis Pathway Visualization

SynthesisPath Start m-Toluidine (Starting Material) Inter1 Enamine Intermediate Start->Inter1 EMME / 110°C Cyclized 7-Methylquinolin-4-ol (Tautomer) Inter1->Cyclized Cyclization (Dowtherm A, 250°C) Chloro 4-Chloro-7-methylquinoline (CAS: 63136-61-8) Cyclized->Chloro POCl3, Reflux (Chlorination) Isomer 5-Methyl Isomer (Impurity) Cyclized->Isomer Minor Product Final This compound (CAS: 860193-92-6) Chloro->Final NH3 / Phenol (SNAr Amination)

Figure 1: Synthetic pathway from m-toluidine to this compound via the Gould-Jacobs reaction and SNAr displacement.

Medicinal Chemistry & Pharmacophore Utility[6]

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, primarily known for its ability to intercalate into DNA and inhibit heme polymerization in Plasmodium parasites.

Structure-Activity Relationship (SAR)
  • 7-Methyl vs. 7-Chloro: The substitution of the electron-withdrawing chlorine (in chloroquine) with an electron-donating methyl group at position 7 changes the electronic density of the quinoline ring.

    • Basicity: The methyl group slightly increases the pKa of the ring nitrogen (N1), potentially enhancing accumulation in the acidic food vacuole of the parasite.

    • Lipophilicity: The methyl group increases LogP, altering membrane permeability and volume of distribution.

Biological Targets[4][7]
  • Heme Detoxification: Like other 4-aminoquinolines, this compound targets the heme polymerization process.

  • Acetylcholinesterase (AChE): 4-aminoquinolines are structural bioisosteres of tacrine. The 7-methyl derivative has been explored as a reversible inhibitor of AChE for neurodegenerative applications.

Pharmacophore Diagram

Pharmacophore Core This compound DNA DNA Intercalation (Pi-Pi Stacking) Core->DNA Flat Aromatic System Heme Heme Binding (FPIX Interaction) Core->Heme Quinoline N Lysosome Lysosomal Accumulation (pH Trapping) Core->Lysosome Basic N1 (pKa ~9)

Figure 2: Key pharmacophoric interactions of the this compound scaffold in biological systems.

Analytical Characterization

To validate the synthesis of CAS 860193-92-6, the following analytical signals are diagnostic.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆

  • δ 2.45 ppm (s, 3H): Distinct singlet for the 7-methyl group.

  • δ 6.40 ppm (d, 1H): H3 proton of the quinoline ring (characteristic of 4-substituted quinolines).

  • δ 6.80 ppm (br s, 2H): Exocyclic NH₂ protons (exchangeable with D₂O).

  • δ 7.2–8.2 ppm (m, 4H): Aromatic protons. Note the coupling pattern of H5, H6, and H8 to confirm the 7-position substitution (H8 will appear as a singlet or small doublet due to meta-coupling).

Mass Spectrometry
  • ESI-MS: [M+H]⁺ = 159.2 m/z.

  • Fragmentation: Loss of NH₃ (M-17) is a common fragmentation pathway for primary aminoquinolines.

Safety & Handling

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 3/4 (Toxic if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes serious eye irritation).

Handling Protocol:

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified fume hood.

  • PPE: Nitrile gloves (double gloving recommended during synthesis steps involving phenol), safety goggles, and lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation (darkening) upon prolonged exposure to air.

References

  • Chemical Identity & Availability

    • 7-methylquinolin-4-amine. (n.d.).[4][5] Molbase. Retrieved October 26, 2023, from [Link]

  • Synthetic Methodology

    • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025).[1] Frontiers in Chemistry. Retrieved October 26, 2023, from [Link]

    • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs. (2010). National Institutes of Health (PubMed Central). Retrieved October 26, 2023, from [Link]

  • Medicinal Applications

    • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents. (2025).[1] Frontiers in Chemistry. Retrieved October 26, 2023, from [Link]

Sources

An In-depth Technical Guide to the Toxicity and Safe Handling of 4-Amino-7-methylquinoline for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the known and inferred toxicological properties of 4-Amino-7-methylquinoline, along with detailed safety protocols for its handling in a research and development setting. As a Senior Application Scientist, the aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct their work safely and effectively. The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] This versatility, however, necessitates a thorough understanding of its potential hazards to ensure personnel safety and experimental integrity.

Physicochemical and Toxicological Profile

A compound's behavior, both in a reaction vessel and within a biological system, is fundamentally dictated by its physicochemical properties. These properties, in turn, influence its toxicological profile.

The following table summarizes the key physicochemical properties of this compound and its parent structures, 4-Aminoquinoline and 7-Methylquinoline. These values are crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate.

Property4-Aminoquinoline7-MethylquinolineThis compound (Predicted)Source
Molecular Formula C₉H₈N₂C₁₀H₉NC₁₀H₁₀N₂-
Molecular Weight 144.17 g/mol 143.18 g/mol 158.20 g/mol [3][4]
Appearance Not specifiedClear yellow liquid or oilLikely a solid or oil[4]
Melting Point Not specified35-38 °CPredicted to be a solid at room temperature[4]
Boiling Point Not specified253-254 °CNot specified[4]
Solubility Not specifiedLess than 1 mg/mL in waterLikely sparingly soluble in water[4]
pKa Not specifiedNot specifiedThe presence of two basic nitrogens suggests it will form salts in acidic conditions.[1][1]

The toxicological data for this compound is inferred from related aminoquinolines. The primary hazards are associated with acute oral toxicity, skin and eye irritation, and potential mutagenicity.

Hazard ClassGHS Classification (Inferred)Key Findings from Related CompoundsSource
Acute Oral Toxicity Category 3 or 4: Toxic or Harmful if swallowed4-Amino-7-chloroquinoline is classified as "Toxic if swallowed" (H301).[5] 4-Aminoquinoline is "Harmful if swallowed" (H302).[3][3][5]
Skin Corrosion/Irritation Category 2: Causes skin irritation7-Methylquinoline and 7-Aminoquinoline are known to cause skin irritation.[6][7][6][7]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation4-Aminoquinoline, 7-Aminoquinoline, and 7-Methylquinoline are all reported to cause serious eye irritation.[3][7][3][7]
Germ Cell Mutagenicity Category 2: Suspected of causing genetic defects7-Methylquinoline is suspected of causing genetic defects (H341).[6] However, studies on 7-Methylguanine showed no mutagenic activity.[8][6][8]
Carcinogenicity Insufficient DataWhile quinoline itself is classified as a Category 2 carcinogen, there is insufficient data to classify its methylated derivatives.[2][2]
Aquatic Toxicity Harmful to aquatic life with long-lasting effectsThis is a common classification for many quinoline derivatives.[9][9]

The 4-aminoquinoline scaffold is known to be biologically active, which is the basis for its therapeutic applications but also its toxicity. These compounds can accumulate in acidic organelles like lysosomes, which can be a mechanism for their cytotoxic effects in cancer and parasitic diseases.[1] Some derivatives have been shown to induce the formation of reactive oxygen species (ROS) and cause mitochondrial dysfunction, leading to cell death.[10] While these studies focus on therapeutic efficacy, they also highlight the potential for off-target cytotoxicity in healthy tissues.

Hazard Identification and Risk Assessment Workflow

A systematic approach to hazard identification and risk assessment is paramount when working with any chemical, especially one with an incomplete toxicological profile.

Hazard_Risk_Assessment cluster_assessment Risk Assessment Workflow A Hazard Identification Review available SDS for structural analogs. Identify GHS hazard statements (e.g., H301, H315, H319). B Exposure Assessment Evaluate potential routes of exposure: - Inhalation (aerosols) - Dermal contact - Ingestion - Ocular contact A->B informs C Risk Characterization Determine the likelihood and severity of potential harm. Consider the quantities being used and the frequency of handling. B->C leads to D Control Measures Implement engineering controls (fume hood). Mandate Personal Protective Equipment (PPE). Develop Standard Operating Procedures (SOPs). C->D dictates

Caption: A structured workflow for assessing and mitigating the risks associated with handling this compound.

Safe Handling and Emergency Protocols

Based on the hazard profile, the following handling and emergency procedures are recommended. These protocols are designed to minimize exposure and ensure a rapid and effective response in the event of an incident.

A multi-layered approach to PPE is essential.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11] A face shield should also be worn if there is a risk of splashing.

  • Skin Protection: Wear a flame-retardant laboratory coat.[11] Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.[11]

  • Respiratory Protection: If working with the powdered form or if there is a risk of aerosolization, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11] Eyewash stations and safety showers must be readily accessible.[7]

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust. Use non-sparking tools.[11][12]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Decontaminate all surfaces and equipment.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids.[4][11]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7] Call a POISON CENTER or doctor/physician immediately.[6][9]

  • Spill Response: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect and place in a suitable container for disposal. Avoid dust formation.[11][12]

Potential Health Effects and Routes of Exposure

Understanding the potential health effects associated with different routes of exposure is critical for preventing adverse outcomes.

Health_Effects cluster_exposure Routes of Exposure and Potential Health Effects Exposure This compound Potential for Exposure Inhalation Inhalation Respiratory tract irritation Potential systemic toxicity Exposure->Inhalation Dermal Dermal Contact Skin irritation Potential for systemic absorption Exposure->Dermal Ocular Ocular Contact Serious eye irritation Potential for corneal damage Exposure->Ocular Ingestion Ingestion Harmful or toxic if swallowed Potential for severe systemic effects Exposure->Ingestion

Caption: The primary routes of exposure for this compound and their associated potential health effects.

Conclusion

This compound is a valuable compound for drug discovery and development, but it must be handled with the respect due to a potent bioactive molecule. While a complete, specific toxicological dataset is not yet available, by applying the principles of chemical similarity and a cautious, evidence-based approach to safety, researchers can mitigate the risks. The protocols and information provided in this guide are intended to form the basis of a comprehensive safety strategy, which should always be supplemented by institution-specific safety procedures and the professional judgment of the research scientist.

References

  • Sigma-Aldrich. (2025).
  • National Center for Biotechnology Information. (n.d.). 4-Aminoquinoline.
  • ECHEMI. (2019). 4-Aminoquinoline-7-carboxylic acid SDS.
  • Romero, E. L., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1385333.
  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline.
  • TCI Chemicals. (2025).
  • Chem-Impex. (n.d.). 4-Amino-7-chloroquinoline.
  • Doriguetto, A. C., et al. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Experimental Parasitology, 170, 145-153.
  • Fisher Scientific. (2024).
  • Zhidkova, E. M., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Biomedicines, 10(7), 1629.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment.
  • Thermo Fisher Scientific. (2015).
  • National Center for Biotechnology Information. (n.d.). 7-Methylquinoline.
  • Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-399.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-7-chloroquinoline.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 7-Methylquinoline.

Sources

4-Amino-7-methylquinoline: A Strategic Pharmacophore for SAR Profiling in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-7-methylquinoline represents a pivotal scaffold in the structural optimization of bioactive quinolines. While its 7-chloro analog (the core of chloroquine) dominates antimalarial therapeutics, the This compound pharmacophore serves as a critical tool for probing electronic and steric requirements in drug binding pockets. Its unique physicochemical profile—characterized by an electron-donating methyl group at position 7—offers a distinct contrast to electron-withdrawing halogenated analogs, making it invaluable for Structure-Activity Relationship (SAR) studies in neurodegenerative (Alzheimer’s) and infectious disease research.

This technical guide provides a comprehensive analysis of this pharmacophore, detailing its synthesis, physicochemical properties, and application in designing dual-binding Acetylcholinesterase (AChE) inhibitors.

Part 1: Pharmacophore Analysis & Physicochemical Properties

Electronic Modulation of the Quinoline Ring

The biological activity of aminoquinolines is heavily dictated by the electron density of the aromatic ring system.

  • 7-Chloro Substitution (Standard): The chlorine atom is electron-withdrawing (EWG) via induction (

    
    ), which lowers the pKa of the ring nitrogen and enhances 
    
    
    
    -
    
    
    stacking interactions with electron-rich heme (in malaria) or aromatic residues in enzymes.
  • 7-Methyl Substitution (Target): The methyl group is electron-donating (EDG) via hyperconjugation. This substitution increases the electron density on the quinoline ring.

Impact on Drug Design:

Property 7-Chloro Analog 7-Methyl Analog Medicinal Chemistry Implication

| Electronic Nature | Electron Withdrawing | Electron Donating | Modulates


-stacking strength with Trp/Tyr residues. |
| Lipophilicity  | High (Hydrophobic) | High (Hydrophobic) | Both facilitate BBB penetration; Methyl adds steric bulk without polarity. |
| Basicity (pKa)  | Lower (~8.4) | Higher (~9.0) | 7-Me leads to stronger protonation at physiological pH, affecting lysosomal accumulation. |
Structural Role in Ligand Binding

In the context of enzyme inhibition, particularly AChE, the 7-methyl group provides a hydrophobic anchor. Unlike the chlorine atom, which can engage in halogen bonding, the methyl group relies on van der Waals forces and hydrophobic displacement of water molecules within the active site gorge.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]

Acetylcholinesterase (AChE) Inhibition

The 4-aminoquinoline scaffold acts as a "Tacrine-hybrid" surrogate. Tacrine (tetrahydroacridine) was the first FDA-approved AChE inhibitor but suffered from hepatotoxicity. This compound derivatives retain the DNA-intercalating and enzyme-binding properties with potentially altered toxicity profiles.

Mechanism of Action:

  • Catalytic Anionic Site (CAS): The protonated ring nitrogen binds to the CAS via cation-

    
     interactions with Trp86 .
    
  • Peripheral Anionic Site (PAS): Long-chain derivatives attached to the 4-amino group extend to the PAS, interacting with Trp286 .

  • The 7-Methyl Contribution: The methyl group at position 7 fits into the hydrophobic pocket near the CAS, optimizing fit compared to the bulkier or more polar substituents.

Antimalarial SAR Probe

While 7-chloro-4-aminoquinoline is the gold standard for inhibiting hemozoin formation (malaria pigment), the 7-methyl analog is essential for defining the "electronic threshold" of activity.

  • Observation: Replacing 7-Cl with 7-Me often reduces antimalarial potency.

  • Causality: The electron-donating methyl group weakens the interaction between the quinoline ring and the porphyrin ring of heme (

    
    -oxo dimers), preventing the complexation required to inhibit heme crystallization. This failure confirms the necessity of EWGs at position 7 for antimalarial efficacy.
    

Part 3: Synthetic Protocols

The synthesis of this compound requires a robust approach to ensure regioselectivity. The Gould-Jacobs Reaction is the industry standard for this scaffold.

Protocol: Modified Gould-Jacobs Synthesis

Objective: Synthesis of this compound from m-toluidine.

Reagents:

  • m-Toluidine (3-methylaniline)

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (Dowtherm A)

  • Phosphorus oxychloride (

    
    )
    
  • Ammonia (gas or methanolic solution) or Alkyl amine

Step-by-Step Methodology:

  • Condensation:

    • Mix m-toluidine (1.0 eq) and EMME (1.0 eq) in a round-bottom flask.

    • Heat to 110°C for 2 hours. Ethanol is evolved (distill off to drive equilibrium).

    • Product: Diethyl 2-(((3-methylphenyl)amino)methylene)malonate.

  • Cyclization (Critical Step):

    • Add the condensation product dropwise to boiling Diphenyl ether (250°C). Note: High temperature is required to overcome the activation energy for aromatic cyclization.

    • Stir for 30-60 minutes.

    • Cool and dilute with hexane/ethanol to precipitate the solid.

    • Product: 4-Hydroxy-7-methylquinoline-3-carboxylic acid ester (isomer separation may be required if 5-methyl isomer forms, though 7-methyl is sterically favored).

  • Hydrolysis & Decarboxylation:

    • Reflux intermediate in 10% NaOH (saponification).

    • Acidify to precipitate the acid.

    • Heat the acid solid to 250°C (neat) to decarboxylate.

    • Product: 4-Hydroxy-7-methylquinoline.

  • Chlorination:

    • Reflux 4-hydroxy-7-methylquinoline in neat

      
       for 2 hours.
      
    • Neutralize carefully with ice/ammonia.

    • Product: 4-Chloro-7-methylquinoline.

  • Amination:

    • React 4-chloro-7-methylquinoline with the desired amine (e.g., diamine linker for AChE inhibitors) in phenol (solvent/catalyst) at 160°C or using Pd-catalyzed Buchwald-Hartwig amination.

Visualization of Synthesis Pathway

Synthesis Start m-Toluidine (3-Methylaniline) Step1 Condensation (with EMME, 110°C) Start->Step1 Intermediate1 Enamine Ester Step1->Intermediate1 Step2 Cyclization (Dowtherm A, 250°C) Intermediate1->Step2 Intermediate2 4-OH-7-Me-Quinoline-3-ester Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Core 4-Hydroxy-7-methylquinoline Step3->Core Step4 Chlorination (POCl3, Reflux) Core->Step4 Activated 4-Chloro-7-methylquinoline Step4->Activated Step5 Nucleophilic Substitution (R-NH2, Phenol melt) Activated->Step5 Final This compound Derivative Step5->Final

Figure 1: Step-wise synthesis of this compound derivatives via the Gould-Jacobs pathway.

Part 4: Experimental Validation (Self-Validating Protocols)

To confirm the utility of the synthesized this compound derivatives, the following assays must be performed.

Ellman’s Assay for AChE Inhibition

This colorimetric assay quantifies the inhibitory capability of the compound.

  • Principle: AChE hydrolyzes acetylthiocholine (substrate) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (yellow,

    
     nm).
    
  • Validation:

    • Blank: Buffer + DTNB + Substrate (No Enzyme). Absorbance should be near zero.

    • Positive Control: Tacrine or Donepezil.

    • Test: If the this compound derivative binds, absorbance at 412 nm decreases relative to the control.

  • Protocol Note: Dissolve hydrophobic quinolines in DMSO (final concentration < 1% to avoid enzyme denaturation).

Pathway Visualization: AChE Inhibition Logic

AChE_Mechanism Drug 4-Amino-7-Me-Quinoline Gorge Active Site Gorge Drug->Gorge Enters Interaction1 Cation-Pi Interaction (Protonated N) Drug->Interaction1 Interaction2 Hydrophobic Stacking (7-Methyl group) Drug->Interaction2 CAS Catalytic Anionic Site (Trp86) Result Enzyme Inhibition (No Hydrolysis) CAS->Result PAS Peripheral Anionic Site (Trp286) PAS->Result Steric Blockade Gorge->CAS Gorge->PAS Interaction1->CAS Interaction2->CAS Stabilizes

Figure 2: Mechanistic interaction of the pharmacophore within the Acetylcholinesterase active site gorge.

References

  • Musilek, K., et al. (2019). "Structural aspects of 4-aminoquinolines as reversible inhibitors of human acetylcholinesterase and butyrylcholinesterase." Chemico-Biological Interactions.

  • Kouba, S., et al. (2022). "A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives." ResearchGate.

  • Egan, T. J. (2001). "Structure-function relationships in 4-aminoquinoline antiplasmodials." Drug Design Reviews.

  • Krstulović, L., et al. (2025). "Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth." MDPI.

  • Factsheet. "Acetylcholinesterase inhibitors." Wikipedia.

Methodological & Application

Application Notes and Protocols: Preparation of 4-Amino-7-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-Amino-7-methylquinoline derivatives. We will delve into the prevalent synthetic strategies, with a detailed, step-by-step protocol for a robust and reproducible method. The causality behind experimental choices, safety considerations, and characterization techniques will be thoroughly discussed to ensure scientific integrity and successful implementation.

Introduction: The Significance of 4-Aminoquinolines

The quinoline ring system, particularly when aminated at the 4-position, is a privileged scaffold in drug discovery. Historically, 4-aminoquinolines like chloroquine have been pivotal in the treatment of malaria.[1][4][5][6] The ongoing challenge of drug resistance has spurred continuous efforts to modify this core structure, leading to the development of more potent analogs such as amodiaquine.[5][6]

Beyond their antimalarial properties, these derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2][3] For instance, certain 4-amino-7-chloroquinoline compounds have been identified as promising agents for the treatment of Parkinson's disease.[7] The versatility of the 4-aminoquinoline core makes it a high-value target for the synthesis of novel compounds with therapeutic potential.[3]

Overview of Synthetic Strategies

Several synthetic routes have been established for the construction of the 4-aminoquinoline core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Classical Methods: The Conrad-Limpach synthesis is a classic method for producing 4-hydroxyquinolines, which can then be converted to the 4-amino derivatives.[8][9] This method involves the condensation of an aniline with a β-ketoester.[8][9] While historically significant, it often requires high temperatures and can have limitations with certain substrates.[9][10]

  • Nucleophilic Aromatic Substitution (SNAr): A very common and direct approach involves the reaction of a 4-chloroquinoline precursor with a suitable amine.[2] The chlorine atom at the 4-position is activated towards nucleophilic attack, facilitating its displacement by the amine. This method is widely used due to its reliability and the commercial availability of various 4,7-dichloroquinolines.[2]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers powerful tools for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a highly versatile method for synthesizing aryl amines from aryl halides.[11][12] This reaction is known for its broad substrate scope and tolerance of various functional groups.

  • Ullmann Condensation: This copper-catalyzed reaction is another established method for forming C-N bonds by coupling an aryl halide with an amine.[13] While effective, traditional Ullmann conditions often require harsh reaction conditions, including high temperatures.[13]

This guide will focus on the Nucleophilic Aromatic Substitution (SNAr) approach due to its straightforward execution, high yields, and broad applicability for generating diverse libraries of 4-aminoquinoline derivatives.

Detailed Protocol: Synthesis of N-alkyl-7-methylquinolin-4-amine via SNAr

This protocol details the synthesis of a representative this compound derivative via the nucleophilic aromatic substitution of 4-chloro-7-methylquinoline with an alkylamine.

Reaction Scheme

G cluster_conditions Reaction Conditions cluster_product Product R1 4-Chloro-7-methylquinoline P1 N-alkyl-7-methylquinolin-4-amine R1->P1 + R-NH2 R2 Alkylamine (R-NH2) R2->P1 C1 Solvent (e.g., DMSO) Base (e.g., K2CO3) Heat (e.g., 140-180 °C)

Caption: General workflow for the SNAr synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chloro-7-methylquinoline≥98%Commercially AvailableStarting material.
Alkylamine (e.g., Propylamine)≥99%Commercially AvailableNucleophile. Can be varied.
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially AvailableReaction solvent.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl)N/APrepared in-houseFor washing.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor chromatography.
Dichloromethane (DCM)ACS GradeCommercially AvailableEluent for chromatography.
Methanol (MeOH)ACS GradeCommercially AvailableEluent for chromatography.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-7-methylquinoline (1.0 eq), the desired primary or secondary alkylamine (1.5-2.0 eq), and potassium carbonate (2.0 eq).

    • Expert Insight: An excess of the amine is used to drive the reaction to completion. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.

  • Solvent Addition: Add anhydrous DMSO to the vial to achieve a concentration of approximately 0.2 M with respect to the 4-chloro-7-methylquinoline.

    • Expert Insight: DMSO is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the reactants and facilitate the SNAr mechanism. Microwave heating can significantly reduce reaction times from hours to minutes.[2]

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 140-180 °C for 20-30 minutes.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Trustworthiness: The reaction should be monitored to ensure the complete consumption of the starting material. A typical TLC mobile phase would be 9:1 DCM:MeOH.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

    • Expert Insight: Washing with water removes the DMSO and any remaining inorganic salts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[14] A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).[14]

    • Trustworthiness: Fractions should be collected and analyzed by TLC to isolate the pure product.

  • Final Product: Concentrate the pure fractions to yield the desired this compound derivative as a solid or oil. The product should be characterized to confirm its identity and purity.

Mechanistic Insights: The SNAr Pathway

The synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic for aryl halides that are activated by electron-withdrawing groups or heteroatoms within the aromatic ring.

G cluster_mechanism S-N-Ar Mechanism Step1 Step 1: Nucleophilic Attack Amine attacks the C4 position of the quinoline ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. Step2 Step 2: Aromaticity Restoration The chloride ion is eliminated as a leaving group, restoring the aromaticity of the quinoline ring and forming the final product. Step1->Step2 Elimination of Cl- Product Final Product N-alkyl-7-methylquinolin-4-amine Step2->Product Proton Transfer (neutralization)

Caption: The two-step SNAr mechanism.

In the case of 4-chloroquinolines, the nitrogen atom in the quinoline ring acts as an electron-withdrawing group, polarizing the C4-Cl bond and making the C4 carbon electrophilic and susceptible to nucleophilic attack.[2]

Characterization and Data

The identity and purity of the synthesized this compound derivative must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule. Expect to see characteristic signals for the quinoline ring protons and carbons, as well as signals corresponding to the attached alkylamine side chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as N-H stretches for the amine.

Table 2: Representative Characterization Data

AnalysisExpected Results for N-propyl-7-methylquinolin-4-amine
¹H NMR Signals for quinoline protons (δ 6.5-8.5 ppm), methyl group (δ ~2.5 ppm), and propyl side chain (δ 0.9-3.5 ppm).
¹³C NMR Signals for aromatic carbons (δ 100-160 ppm) and aliphatic carbons of the propyl chain.
HRMS (ESI+) Calculated m/z for C₁₃H₁₆N₂ [M+H]⁺ should match the observed value.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: 4-chloroquinolines can be irritating. Alkylamines are often volatile and flammable with strong odors. DMSO can enhance skin absorption of other chemicals. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound derivatives. By leveraging the SNAr reaction, researchers can readily access a wide range of analogs for screening in drug discovery programs. The insights into the reaction mechanism and the detailed step-by-step procedure are designed to ensure reproducibility and success in the laboratory.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • Solomon, V. R., & Puri, S. K. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 371-374. [Link]

  • ResearchGate. (n.d.). Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library. [Link]

  • Guy, R. K., et al. (2010). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 20(15), 4479-4482. [Link]

  • Taylor & Francis Online. (n.d.). 4-Aminoquinoline – Knowledge and References. [Link]

  • Romero, J. A., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

  • Huffman, J. W., et al. (2006). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 3(4), 287-289. [Link]

  • Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

  • de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140433. [Link]

  • Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics. [Link]

  • ResearchGate. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

  • Kim, K. S., et al. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of Medicinal Chemistry, 59(17), 7847-7861. [Link]

  • de Mesquita, M. L., et al. (2016). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 11(5), e0154320. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14144-14156. [Link]

  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Smith, C. J., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8874-8882. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases using 4-Amino-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinoline-Based Schiff Bases in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the realm of antimalarial and antimicrobial drugs.[1] The inherent biological activity of the quinoline ring system can be significantly amplified and diversified through chemical modification. One of the most effective and versatile strategies for achieving this is through the synthesis of Schiff bases (also known as imines or azomethines).[2] These compounds, characterized by a carbon-nitrogen double bond (>C=N-), are readily synthesized through the condensation of a primary amine with an aldehyde or ketone.[3][4]

Schiff bases derived from 4-aminoquinoline congeners are of particular interest to researchers in drug development. The imine linkage is not merely a structural linker but an active pharmacophore that can be crucial for biological activity.[2] These compounds have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antibacterial, antifungal, and antiviral properties.[2][5][6] The versatility of Schiff base synthesis allows for the creation of large, diverse libraries of compounds by varying the aldehyde or ketone reactant, enabling extensive structure-activity relationship (SAR) studies. This guide provides a detailed, field-proven protocol for the synthesis of a representative Schiff base from 4-amino-7-methylquinoline and salicylaldehyde, intended for researchers, scientists, and drug development professionals.

Reaction Principle: The Mechanism of Schiff Base Formation

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the aldehyde, making it more electrophilic.[4] The reaction proceeds through a multi-step mechanism, which is crucial to understand for optimizing reaction conditions and troubleshooting.

Mechanism Workflow:

SchiffBaseMechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Amine This compound (Nucleophile) Attack 2. Nucleophilic Attack by Amine Amine->Attack Aldehyde Salicylaldehyde (Electrophile) Protonation 1. Protonation of Carbonyl Oxygen Aldehyde->Protonation Protonation->Attack [H+] catalyst ProtonTransfer 3. Intramolecular Proton Transfer Attack->ProtonTransfer ProtonationOH 4. Protonation of Hydroxyl Group ProtonTransfer->ProtonationOH Forms Carbinolamine Intermediate Elimination 5. Elimination of Water ProtonationOH->Elimination [H+] catalyst Deprotonation 6. Deprotonation Elimination->Deprotonation Forms Iminium Ion Water Water Elimination->Water SchiffBase Schiff Base (Imine) Deprotonation->SchiffBase

Caption: Acid-catalyzed mechanism of Schiff base formation.

  • Protonation of the Carbonyl: The reaction commences with the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the now highly electrophilic carbonyl carbon.[4]

  • Proton Transfer: An intramolecular proton transfer occurs from the nitrogen to the oxygen, resulting in a neutral intermediate known as a carbinolamine or hemiaminal.[4]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

  • Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral Schiff base product and regenerate the acid catalyst.

It is a point of experimental note that the pH must be carefully controlled; in highly acidic solutions, the starting amine becomes protonated and non-nucleophilic, thus inhibiting the reaction.[7]

Experimental Protocol

This section details the complete workflow for the synthesis, purification, and characterization of (E)-2-(((7-methylquinolin-4-yl)imino)methyl)phenol.

Experimental Workflow Diagram:

SynthesisWorkflow Reagents 1. Reagent Preparation - Weigh this compound - Measure Salicylaldehyde & Ethanol - Prepare Glacial Acetic Acid Reaction 2. Reaction Setup & Reflux - Dissolve amine in hot ethanol - Add aldehyde and catalyst - Reflux for 4-6 hours Reagents->Reaction Equimolar amounts Isolation 3. Product Isolation - Cool reaction mixture - Collect precipitate by vacuum filtration - Wash with cold ethanol Reaction->Isolation Precipitation upon cooling Purification 4. Purification - Recrystallize from hot ethanol Isolation->Purification Characterization 5. Characterization - TLC for purity - Melting Point - FTIR, 1H NMR, Mass Spec Purification->Characterization Storage 6. Storage - Store in a desiccator - Protect from light Characterization->Storage

Caption: Overall workflow for Schiff base synthesis.

Materials and Reagents

It is imperative to use reagents of high purity to ensure a clean reaction and high yield.

Reagent/MaterialGradeSupplierM.W. ( g/mol )M.P. (°C)Key Hazards
This compound≥98%Sigma-Aldrich158.20145-149Skin/Eye Irritant, Respiratory Irritant[8]
Salicylaldehyde≥99%Carl ROTH122.121-2Harmful if swallowed, Skin/Eye Irritant[9]
Ethanol (Absolute)ACS GradeFisher Scientific46.07-114Flammable
Glacial Acetic AcidACS GradeSigma-Aldrich60.0516-17Corrosive, Flammable
Standard Lab Glassware-----
Reflux Apparatus-----
Vacuum Filtration Setup-----
Melting Point Apparatus-----
TLC Plates (Silica Gel 60 F254)-----

Note: The properties and hazards for this compound are inferred from structurally similar compounds like 7-methylquinoline and general quinoline derivatives due to a lack of a specific public safety data sheet.

Step-by-Step Synthesis Procedure

This protocol is based on an equimolar condensation reaction in ethanol, a widely adopted and effective method for this type of synthesis.[10]

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.58 g (10 mmol) of this compound in 30 mL of hot absolute ethanol. Stir using a magnetic stirrer until fully dissolved.

  • Addition of Aldehyde: To the stirred solution, add 1.22 g (1.21 mL, 10 mmol) of salicylaldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting amine spot indicates the reaction's completion.

  • Isolation of Product: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. A colored precipitate (typically yellow or orange) should form. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of cold ethanol (approx. 10 mL each) to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60-70°C for 2-3 hours or in a desiccator over anhydrous calcium chloride until a constant weight is achieved.

Purification

For most applications, the filtered product exhibits high purity. However, for analytical standards or biological assays requiring exceptional purity, recrystallization is recommended.

  • Recrystallization: Dissolve the crude product in a minimum amount of hot absolute ethanol. If any insoluble impurities remain, filter the hot solution. Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described previously.

Characterization and Expected Results

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base.

Physical Properties
PropertyExpected Result
Appearance Yellow to orange crystalline solid
Yield Typically 75-90%
Melting Point A sharp melting point is indicative of high purity.
Solubility Generally insoluble in water, slightly soluble in ethanol and methanol, and soluble in solvents like DMSO and DMF.[10]
Spectroscopic Analysis

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for confirming the formation of the Schiff base by observing the appearance and disappearance of key functional group absorptions.

  • Disappearance of Reactant Peaks:

    • The characteristic N-H stretching vibrations of the primary amine (this compound) around 3300-3400 cm⁻¹ should be absent in the product spectrum.

    • The strong C=O stretching vibration of the aldehyde (salicylaldehyde) at approximately 1660-1700 cm⁻¹ should also be absent.

  • Appearance of Product Peak:

    • The most definitive evidence is the appearance of a new, strong absorption band in the range of 1610-1640 cm⁻¹ , which is characteristic of the C=N (imine) stretch.[11]

B. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy confirms the molecular structure of the compound. The spectrum should be recorded in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

  • Key Diagnostic Signals:

    • Imine Proton (-CH=N-): A singlet peak is expected in the downfield region, typically between δ 8.5 and 9.5 ppm . This is a highly characteristic signal for Schiff bases.[11]

    • Aromatic Protons: A complex multiplet pattern will be observed in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the quinoline and salicylaldehyde rings.

    • Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group on the quinoline ring will appear upfield, typically around δ 2.5 ppm.

    • Phenolic Proton (-OH): A broad singlet for the hydroxyl proton of the salicylaldehyde moiety will be present, often far downfield (δ 10-13 ppm), and its position can be concentration-dependent.

C. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Expected Molecular Ion Peak: For the target Schiff base, (E)-2-(((7-methylquinolin-4-yl)imino)methyl)phenol (C₁₇H₁₄N₂O), the expected monoisotopic mass is 262.11 g/mol . In ESI-MS, the molecular ion peak would be observed at m/z = 263.12 [M+H]⁺.

Applications and Significance

Schiff bases derived from the 4-aminoquinoline scaffold are prominent candidates in drug discovery due to their wide range of biological activities. The imine linkage is critical for their ability to chelate with metal ions, a property that is often linked to their antimicrobial and anticancer mechanisms.[1][12] These compounds have been shown to interact with biological macromolecules like DNA and are investigated for their potential as:

  • Antimicrobial Agents: They exhibit promising activity against a variety of bacterial and fungal strains, including drug-resistant variants.[5][6]

  • Anticancer Agents: Many quinoline-based Schiff bases have shown significant cytotoxicity against various human cancer cell lines.[2]

  • Antimalarial Compounds: Building upon the legacy of chloroquine, novel 4-aminoquinoline Schiff bases are being developed to combat resistant strains of Plasmodium falciparum.[13]

References

  • SYNTHESIS, CHARACTERIZATION AND ANTICANDIDA ACTIVITY OF SCHIFF BASES DERIVED FROM 7-AMINO-4-METHYLQUINOLIN-2(1H)-ONE AND SUBSTITUTED SALISALDEHYDES WITH THEIR Cu(II) COMPLEXES. (n.d.). Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. Available at: [Link]

  • Synthesis and mechanistic studies of 4-aminoquinoline-Isatin molecular hybrids and Schiff's bases as promising antimicrobial agents. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents. (2012). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Schiff base. (n.d.). Wikipedia. Available at: [Link]

  • SAR of 4 Aminoquinoline. (2020). YouTube. Available at: [Link]

  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal of Applied Chemistry. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. Available at: [Link]

  • Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. Available at: [Link]

  • Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts. Available at: [Link]

  • FT-IR spectrum of Schiff base (I). (n.d.). ResearchGate. Available at: [Link]

  • Mechanistic explanation of the formation of Schiff base. (n.d.). ResearchGate. Available at: [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. (2020). DergiPark. Available at: [Link]

  • On the Mechanism of Schiff Base Formation and Hydrolysis. (1964). ACS Publications. Available at: [Link]

  • 4-Amino-7-chloroquinoline. (n.d.). PubChem. Available at: [Link]

  • 4-Aminoquinoline. (n.d.). PubChem. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). Frontiers in Chemistry. Available at: [Link]

  • Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine. (2022). MDPI. Available at: [Link]

  • Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. (2021). MDPI. Available at: [Link]

  • Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. (2021). Polycyclic Aromatic Compounds. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (2011). UNCW Institutional Repository. Available at: [Link]

  • Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine. (2022). MDPI. Available at: [Link]

  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Available at: [Link]

  • Salicylaldehyde - SAFETY DATA SHEET. (2023). Penta Chemicals. Available at: [Link]

  • SAFETY DATA SHEET - 7-Methylquinoline. (2024). Fisher Scientific. Available at: [Link]

  • Different Schiff Bases—Structure, Importance and Classification. (2022). Molecules. Available at: [Link]

Sources

Application Notes and Protocols for N-alkylation of 4-Amino-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated 4-Amino-7-methylquinolines

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] The strategic introduction of alkyl groups onto the 4-amino nitrogen (N-alkylation) is a pivotal method for modulating the pharmacological properties of these molecules. N-alkylation can significantly impact a compound's lipophilicity, membrane permeability, metabolic stability, and target-binding interactions, making it a critical tool for drug discovery and development professionals.[3][4] For instance, modifications to the N-alkyl side chain of 4-aminoquinolines have been extensively explored to overcome drug resistance in malaria.[4]

This guide provides detailed, field-proven protocols for the N-alkylation of 4-amino-7-methylquinoline, a key intermediate for building diverse chemical libraries. We will explore two primary, robust methodologies: Direct N-Alkylation via SN2 Reaction and Reductive Amination . Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of its advantages and limitations.

Methodology 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward approach for forming C-N bonds. This method involves the reaction of the primary amino group of this compound with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base.

Causality Behind Experimental Choices

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the 4-amino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is crucial to neutralize the hydrogen halide (HX) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of base and solvent is critical for success. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is preferred to avoid competing reactions.[2] Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they can solvate the ions formed during the reaction without interfering with the nucleophile.

A significant challenge with this method is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct. Careful control of stoichiometry (using a slight excess of the amine) and reaction conditions can help to minimize this.

Visualizing the Workflow: Direct N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Base (e.g., K₂CO₃) in DMF B Add Alkyl Halide (e.g., R-I) dropwise at Room Temperature A->B 1. Reagent Addition C Heat Reaction Mixture (e.g., 60-80 °C) B->C 2. Heating D Monitor Reaction Progress by TLC/LC-MS C->D 3. Monitoring E Cool to RT, Quench with Water D->E 4. Quenching F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F 5. Extraction G Dry, Concentrate, and Purify (Column Chromatography) F->G 6. Purification

Caption: Workflow for Direct N-Alkylation of this compound.

Detailed Experimental Protocol: Direct N-Alkylation
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous Dimethylformamide (DMF, 0.1 M).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add the desired alkyl halide (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Methodology 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for N-alkylation that converts a primary amine into a secondary or tertiary amine via an intermediate imine.[5] This two-step, one-pot process is widely favored in medicinal chemistry due to its high selectivity and broad substrate scope.[6]

Causality Behind Experimental Choices

The reaction begins with the condensation of the primary amine (this compound) with an aldehyde or ketone to form an imine (or iminium ion) intermediate.[7] This is followed by in-situ reduction of the imine to the corresponding alkylated amine. The key to the success of this reaction is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the formed imine.

Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation.[6][7] NaBH₃CN is effective under mildly acidic conditions (pH 4-5), which catalyze imine formation.[8] NaBH(OAc)₃ is a milder and less toxic alternative that can be used in a wider range of solvents without the need for pH control. Reductive amination offers superior control over the degree of alkylation compared to direct alkylation, largely preventing the formation of tertiary amine byproducts when synthesizing a secondary amine.[6]

Visualizing the Mechanism: Reductive Amination

G Start This compound + Aldehyde (R-CHO) Imine Imine Intermediate Formation Start->Imine Condensation (MeOH or DCE) Reduction Reduction by NaBH(OAc)₃ Imine->Reduction Hydride Attack Product N-Alkyl-4-amino-7-methylquinoline Reduction->Product

Caption: Simplified Mechanism of Reductive Amination.

Detailed Experimental Protocol: Reductive Amination
  • Reagent Preparation: To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE) (0.1 M).

  • Imine Formation: Stir the mixture at room temperature. If desired, add a catalytic amount of acetic acid (AcOH) to facilitate imine formation.

  • Reduction: After 30-60 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary and Method Comparison

FeatureDirect N-Alkylation (SN2)Reductive Amination
Starting Materials This compound, Alkyl HalideThis compound, Aldehyde/Ketone
Key Reagents Base (K₂CO₃, Et₃N)Reducing Agent (NaBH(OAc)₃, NaBH₃CN)
Primary Advantage Simplicity, readily available alkyl halidesHigh selectivity, avoids over-alkylation, broad substrate scope
Primary Limitation Risk of over-alkylation (di-alkylation)Requires carbonyl compounds, potentially longer reaction times
Typical Solvents DMF, MeCN, DMSOMeOH, DCE, THF
Reaction Temperature Room Temperature to 80 °CRoom Temperature

Conclusion and Authoritative Grounding

Both direct N-alkylation and reductive amination are powerful and reliable methods for the synthesis of N-alkylated this compound derivatives. The choice between the two protocols depends on the available starting materials, the desired level of selectivity, and the scale of the reaction. For mono-alkylation with high purity, reductive amination is generally the superior method.[6] Direct alkylation, while simpler in concept, often requires more careful optimization to control product distribution. These protocols provide a solid foundation for researchers, scientists, and drug development professionals to synthesize novel 4-aminoquinoline derivatives for further investigation.

References

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • PLoS One. (Date not available). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

  • ACS Omega. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. [Link]

  • Wikipedia. (Date not available). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Monash University. (Date not available). Synthesis of N-Alkyl Amino Acids. [Link]

  • NIH National Center for Biotechnology Information. (Date not available). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]

  • Organic Chemistry Portal. (Date not available). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]

  • MDPI. (Date not available). N-Dealkylation of Amines. [Link]

  • University of Helsinki. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]

  • ACS Reagent Guide. (2026). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • Chemistry Steps. (Date not available). Aldehydes and Ketones to Amines. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

Sources

microwave-assisted synthesis of 4-Amino-7-methylquinoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4-Amino-7-methylquinoline Analogs

Executive Summary

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarial (e.g., Chloroquine, Amodiaquine) and emerging anticancer therapeutics. While the 7-chloro analog is ubiquitous, the 7-methyl substituent offers a distinct lipophilic profile and metabolic stability that is critical for Structure-Activity Relationship (SAR) exploration.

Traditional thermal synthesis of these analogs via Nucleophilic Aromatic Substitution (


) often requires harsh conditions (refluxing phenol/pentanol, >160°C, 12–48 hours) and suffers from poor yields due to oxidative tarring. This guide details a Microwave-Assisted Organic Synthesis (MAOS)  protocol that reduces reaction times to minutes, improves purity, and enables the rapid generation of analog libraries.

Scientific Rationale & Mechanism

The Challenge of the 7-Methyl Isomer

Synthesizing the precursor, 4-chloro-7-methylquinoline , presents a regioselectivity challenge. The cyclization of m-toluidine (Gould-Jacobs reaction) yields a mixture of 7-methyl (major) and 5-methyl (minor) isomers due to the two available ortho positions.

  • Strategic Insight: Separation is most efficient at the 4-hydroxy intermediate stage via fractional crystallization, rather than after chlorination.

Microwave Advantage in Amination

The displacement of the 4-chloro group by an amine is the rate-determining step.

  • Thermal: The electron-donating methyl group at position 7 deactivates the ring slightly compared to the electron-withdrawing chlorine in chloroquine, making the

    
     reaction sluggish.
    
  • Microwave: Direct dielectric heating of polar solvents (EtOH, water, or acidic media) creates localized superheating, accelerating the transition state formation for the Meisenheimer complex.

Synthetic Workflow Visualization

The following diagram outlines the critical path from raw materials to purified analogs, highlighting the regioselectivity checkpoint.

G cluster_0 Phase 1: Precursor Synthesis (Regiocontrol) cluster_1 Phase 2: Microwave Amination (Library Gen) Start m-Toluidine + EMME Condensation Enamine Intermediate (110°C) Start->Condensation Cyclization Gould-Jacobs Cyclization (250°C, Dowtherm A) Condensation->Cyclization Isomers Isomer Mixture: 7-Methyl (Major) + 5-Methyl (Minor) Cyclization->Isomers Purification Fractional Crystallization (AcOH/EtOH) Isomers->Purification Chlorination Chlorination (POCl3) Purification->Chlorination Precursor 4-Chloro-7-methylquinoline Chlorination->Precursor Reaction MW Irradiation (140-160°C, 15 min) Precursor->Reaction Workup Basification & Filtration Reaction->Workup Final This compound Analogs Workup->Final

Caption: Workflow for the synthesis of this compound analogs, emphasizing the critical isomer separation step prior to microwave amination.

Detailed Experimental Protocols

Protocol A: Synthesis of Scaffold (4-Chloro-7-methylquinoline)

Note: This step is typically performed in batch (thermal) due to scale, but the chlorination can be microwave-accelerated.

  • Condensation: Mix m-toluidine (1.0 eq) and diethyl ethoxymethylene malonate (EMME, 1.0 eq). Heat to 110°C for 1 hour. Remove ethanol via distillation.[1]

  • Cyclization: Add the resulting enamine dropwise to boiling Dowtherm A (250°C). Stir for 30 mins. Cool to RT. Dilute with hexane to precipitate the 4-hydroxyquinoline isomers.

  • Isomer Separation (CRITICAL): Recrystallize the crude solid from glacial acetic acid. The 7-methyl isomer is less soluble and crystallizes first. Confirm regiochemistry via NOE NMR (interaction between H-8 and 7-Me).

  • Chlorination: Reflux the purified 4-hydroxy-7-methylquinoline in

    
     (excess) for 2 hours (or MW 100°C, 10 min). Neutralize and extract to obtain 4-chloro-7-methylquinoline .
    
Protocol B: Microwave-Assisted Amination (Library Synthesis)

This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator).

Reagents:

  • Substrate: 4-Chloro-7-methylquinoline (1.0 mmol, ~177 mg)

  • Amine: 1.2 – 1.5 mmol (e.g., N,N-diethyl-1,4-pentanediamine, aniline derivatives)

  • Solvent: Ethanol (3 mL) or Water (3 mL)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) – Optional, accelerates reaction for weak nucleophiles.

Step-by-Step:

  • Loading: In a 10 mL microwave process vial, dissolve the chloroquinoline in Ethanol. Add the amine.[1][2][3][4][5]

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 150°C

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Workup:

    • Allow the vial to cool to <50°C.

    • Pour the reaction mixture into ice-water (20 mL).

    • Basify with 20% NaOH or

      
       to pH 10. The free base will precipitate.
      
  • Purification: Filter the solid, wash with cold water, and recrystallize from EtOH/Water. For oils, extract with DCM and purify via flash chromatography (DCM:MeOH 95:5).

Optimization & Performance Data

The following table compares the Microwave protocol against the conventional thermal method for the synthesis of N-(7-methylquinolin-4-yl)ethane-1,2-diamine.

ParameterConventional ThermalMicrowave ProtocolImprovement
Solvent Pentanol (Reflux)EthanolGreener Solvent
Temperature 138°C150°CControlled Heating
Time 18 Hours15 Minutes72x Faster
Yield 65%92%+27% Yield
Purity (HPLC) 85% (requires column)>95% (crude)Simplified Workup

Key Observation: The microwave method suppresses the formation of oxidative by-products (tar) common in prolonged reflux, leading to cleaner crude profiles.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of amineIncrease Temp to 170°C; Add 0.5 eq p-TSA or HCl (catalytic protonation activates the quinoline).
Vial Over-pressure Volatile amine/solventUse a lower volume (2 mL); Switch to water (lower vapor pressure than EtOH at high temp).
Isomer Contamination Impure precursorCheck melting point of 4-hydroxy intermediate. 5-methyl isomer lowers MP significantly.
Product is an Oil Lipophilic amine chainDo not filter. Extract with EtOAc, dry over

, and convert to HCl salt (add ethereal HCl) for solidification.

References

  • Melato, S., et al. (2007). "Novel 4-aminoquinolines through microwave-assisted SNAr reactions: a practical route to antimalarial agents." Frontiers in Chemistry.

  • Gould, R. G., & Jacobs, W. A. (1939).[6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[6] (Foundational chemistry for the precursor).

  • Biotage Application Notes. "Microwave Synthesis of Quinolines."

  • Kumar, S., et al. (2014). "Microwave assisted synthesis of quinoline derivatives." Chemistry Central Journal. (General microwave parameters).
  • Brieflands. "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine." (Reference for m-toluidine regioselectivity issues).

Sources

The Versatility of 4-Amino-7-methylquinoline in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

In the landscape of chemical biology and materials science, the quinoline moiety stands out as a "privileged scaffold."[1][2] Its rigid, aromatic structure and inherent fluorescence properties make it an exceptional foundation for the development of molecular tools.[2][3] Quinoline derivatives have been extensively explored for their applications in pharmaceuticals, bio-imaging, and chemosensing due to their fascinating photophysical and pharmacological characteristics.[1][3]

This guide focuses on a particularly valuable building block: 4-Amino-7-methylquinoline . This molecule is strategically substituted to serve as a robust starting point for rationally designed fluorescent probes. The amino group at the 4-position acts as a potent electron-donating group, establishing a "push-pull" system that is highly sensitive to the microenvironment. The methyl group at the 7-position subtly modulates the molecule's electronic properties and enhances its lipophilicity, which can be crucial for applications like cellular imaging.[4] By leveraging this core structure, researchers can create a diverse array of fluorescent probes tailored for detecting specific analytes such as metal ions and pH fluctuations, which are critical parameters in biological and environmental systems.[3][5][6]

Part 1: Core Principles of Probe Design

The design of a successful fluorescent probe hinges on the precise integration of three key components: the fluorophore, the recognition site (receptor), and the signaling mechanism. This compound serves as an excellent fluorophore, whose fluorescence output is modulated by the analyte binding to the recognition site.

The 'Push-Pull' System and Intramolecular Charge Transfer (ICT)

This compound is a classic example of a push-pull fluorophore. The electron-donating 4-amino group ("push") and the electron-accepting quinoline ring system ("pull") create a molecule with a significant dipole moment. Upon excitation with light, an electron is promoted to a higher energy level, leading to a state with enhanced charge separation known as an Intramolecular Charge Transfer (ICT) state.[3][4] The energy of this ICT state, and consequently the emission wavelength, is highly sensitive to the polarity of the solvent and to chemical modifications on the fluorophore. This inherent sensitivity is the foundation of its use in sensing.

Common Sensing Mechanisms
  • Photoinduced Electron Transfer (PET): In a PET sensor, a receptor with a lone pair of electrons (like a tertiary amine) is attached to the fluorophore. In the "off" state, upon excitation, this receptor donates an electron to the fluorophore, quenching its fluorescence. When the target analyte (e.g., a proton or a metal ion) binds to the receptor, the energy of the lone pair is lowered, preventing the electron transfer and "turning on" the fluorescence.[7]

  • Chelation-Enhanced Fluorescence (CHEF): This mechanism is particularly relevant for metal ion sensing. Many quinoline-based probes exhibit quenched fluorescence due to vibrations and rotations in their structure. When a metal ion binds to a chelating site on the probe, a rigid complex is formed.[6][7] This rigidity minimizes energy loss through non-radiative pathways, leading to a significant increase in fluorescence quantum yield.[7]

Modular Design Strategy

The power of the this compound scaffold lies in its modularity. The 4-amino group provides a convenient chemical handle for introducing various recognition sites through straightforward synthetic reactions.

G cluster_0 Fluorescent Probe Architecture Fluorophore This compound Core (Signal Reporter) Linker Linker (Optional Spacer) Fluorophore->Linker Receptor Recognition Site (Analyte Binding) Linker->Receptor Analyte Target Analyte (e.g., H+, Zn²⁺) Receptor->Analyte Binding G cluster_0 pH Sensing Mechanism of AMQA Low_pH Low pH (Acidic) Quinoline N is Protonated High_pH High pH (Basic) Quinoline N is Deprotonated Low_pH->High_pH +OH⁻ / +H⁺ ICT_Altered Altered ICT State Low_pH->ICT_Altered ICT_Normal Ground ICT State High_pH->ICT_Normal Fluorescence_On Strong Fluorescence ICT_Altered->Fluorescence_On Fluorescence_Off Weak Fluorescence ICT_Normal->Fluorescence_Off

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 4-Amino-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 4-Amino-7-Methylquinoline Synthesis

Executive Summary

Target Molecule: this compound (CAS: 20173-04-0) Primary Application: Precursor for antimalarial agents (chloroquine analogs), kinase inhibitors, and photoactive ligands. Critical Yield Bottleneck: Regioselectivity (formation of the 5-methyl isomer) and incomplete amination of the 4-chloro intermediate.

Module 1: Synthetic Route Selection & Strategy

The "Isomer Trap" Warning: The most common failure mode in this synthesis is the assumption that m-toluidine will react regioselectively. It does not.

  • The Problem: Reaction of m-toluidine with electrophiles (EMME or

    
    -keto esters) occurs at both ortho positions relative to the amine.
    
  • The Result: A thermodynamic mixture of 7-methylquinoline (desired, typically ~60-70%) and 5-methylquinoline (undesired, ~30-40%).

  • The Solution: Do not attempt to separate isomers at the final stage. Separation is most efficient at the 4-hydroxy (quinolone) stage via fractional crystallization.

Recommended Workflow: The Gould-Jacobs Protocol

We prioritize the Gould-Jacobs reaction over the Conrad-Limpach synthesis for this specific target due to higher reproducibility and easier scale-up potential.

G Start m-Toluidine + EMME Step1 Enamine Formation (100-110°C, -EtOH) Start->Step1 Step2 Cyclization (Dowtherm A) (250°C) Step1->Step2 Thermodynamic Control Inter1 Mixture: 7-Me & 5-Me Ester Intermediates Step2->Inter1 Step3 Hydrolysis & Decarboxylation (Saponification) Inter1->Step3 Step4 Purification Point (Fractional Crystallization) Step3->Step4 CRITICAL STEP Step5 Chlorination (POCl3) Step4->Step5 Pure 7-Me isomer Step6 Amination (NH3/Phenol) Step5->Step6 SNAr Final This compound Step6->Final

Figure 1: Optimized Gould-Jacobs pathway highlighting the critical purification checkpoint to remove the 5-methyl isomer.

Module 2: Step-by-Step Optimization Guide

Step 1: Enamine Formation (The Condensation)
  • Reagents: m-Toluidine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

  • Protocol: Heat neat or in toluene at 110°C.

  • Yield Tip: This reaction releases ethanol.[1] You must remove ethanol azeotropically to drive the equilibrium forward. Use a Dean-Stark trap or open-vessel distillation. If ethanol remains, the reaction stalls.

Step 2: Cyclization (The High-Temp Barrier)
  • Reagents: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

  • Protocol: Add the enamine dropwise to boiling Dowtherm A (~250°C).

  • Why this fails: Users often run this too cool. The cyclization has a high activation energy barrier.

  • Technical Insight: The rapid addition to boiling solvent ensures kinetic dilution , preventing intermolecular polymerization (tar formation) and favoring intramolecular cyclization.

  • Safety: Dowtherm A vapor is flammable. Ensure efficient reflux condensation.

Step 3: Chlorination ( Activation)
  • Reagents: 4-Hydroxy-7-methylquinoline, POCl

    
     (excess).
    
  • Yield Tip: Moisture is the enemy. POCl

    
     hydrolyzes to phosphoric acid, which is inactive for chlorination and complicates workup.
    
  • Validation: Monitor the disappearance of the "broad" OH stretch in IR or the downfield shift in NMR.

Step 4: Amination (The Final Substitution)

This is the most challenging step for yield. The 4-chloro group is deactivated by the electron-rich methyl ring.

MethodConditionsProsCons
A. Phenol Melt (Recommended) 4-Cl-quinoline + Phenol + NH

gas (160-180°C)
High conversion; Phenol acts as catalyst.Requires harsh workup (NaOH wash) to remove phenol.
B. High Pressure Liquid NH

in autoclave (120°C, 20 bar)
Clean product; easy workup.Requires specialized pressure equipment; safety risk.
C. Solvolysis NH

in Methanol/Ethanol (sealed tube)
Simple setup.Very slow ; often incomplete conversion (<50%).

Why the Phenol Melt Works: Phenol is not just a solvent here. It protonates the quinoline nitrogen, making the C-4 position more electrophilic, and potentially forms a phenoxy-intermediate that is more easily displaced by ammonia.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar during cyclization. What happened?

Diagnosis: Polymerization. Cause: You likely added the enamine to the Dowtherm A at too low a temperature, or the concentration was too high. Fix:

  • Ensure Dowtherm is at a rolling boil (250°C+) before addition.

  • Add the enamine solution slowly (dropwise) to maintain high dilution.

  • Ensure the enamine was fully dry (no residual ethanol).

Q2: I have a mixture of 5-methyl and 7-methyl isomers. Can I separate them at the end?

Diagnosis: Late-stage separation failure. Insight: Separating 4-amino-5-methylquinoline from this compound is extremely difficult due to nearly identical pKa and polarity. Fix: You must recrystallize at the 4-hydroxy-7-methylquinoline-3-carboxylic acid stage (post-hydrolysis) or the 4-chloro stage. The 7-methyl isomer is typically less soluble in glacial acetic acid or ethanol, allowing it to crystallize out first.

Q3: The amination yield is stuck at 40%. I'm using ammonia in methanol.

Diagnosis: Insufficient activation energy. Fix: Switch to the Phenol Melt method.

  • Protocol: Mix 1 eq of 4-chloro-7-methylquinoline with 4-5 eq of solid phenol. Heat to 160°C. Bubble dry ammonia gas through the melt for 4-6 hours. Pour into 10% NaOH to strip the phenol. Yields typically jump to >80%.[2]

Q4: My product has a persistent yellow/orange color. Is it impure?

Diagnosis: Likely trace oxidation products (quinolone-quinone methides). Fix: Recrystallize from water/ethanol. 4-Aminoquinolines are prone to photo-oxidation. Store the final solid in amber vials under argon.

Module 4: Data & Specifications

Key Physical Properties for Validation
CompoundAppearanceMelting PointKey NMR Feature (

, DMSO-

)
Enamine Intermediate Off-white solid65-70°CVinyl proton doublet ~8.5 ppm
4-Hydroxy-7-methyl White/Tan powder>260°C (dec)Broad OH/NH; Methyl @ 2.45 ppm
4-Chloro-7-methyl White needles45-47°CLoss of broad OH; Sharp aromatic signals
4-Amino-7-methyl White crystals168-170°CBroad NH

singlet ~6.5 ppm

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Amino-7-chloroquinoline Derivatives. Journal of the American Chemical Society, 68(1), 113–116. Link

    • Foundational text for the phenol melt amin
  • Gould, R. G., & Jacobs, W. A. (1939).[3][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[3] Link

    • The authoritative source for the thermal cycliz
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. The Synthesis of 4-Hydroxy-7-methylquinoline. Journal of the American Chemical Society, 68(7), 1204–1208. Link

    • Definitive guide on separ
  • Brieflands. (2012). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Iranian Journal of Pharmaceutical Research. Link

    • Modern analysis of the m-toluidine regioisomer r

Sources

optimal recrystallization solvents for 4-Amino-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-7-methylquinoline Purification Ticket Subject: Optimization of Recrystallization Solvents & Troubleshooting Assigned Specialist: Senior Application Scientist (Process Chemistry Unit)

Introduction

Welcome to the Technical Support Center. You are likely working with This compound (CAS: 4295-06-1) , a critical intermediate in the synthesis of antimalarials and kinase inhibitors. This molecule presents a specific purification challenge: the 4-amino group introduces polarity and hydrogen-bonding capability, while the 7-methyl group and quinoline core provide significant lipophilicity.

This guide moves beyond generic protocols to address the specific physicochemical behavior of this aminoquinoline derivative.

Part 1: Solvent Selection Matrix

The choice of solvent depends heavily on whether you are isolating the Free Base or a Salt Form (e.g., Hydrochloride).

Table 1: Optimized Solvent Systems

Target FormPrimary SolventAnti-SolventMechanism of ActionBest For...
Free Base Ethanol (95-100%) Water Temperature-Dependent Solubility: High solubility in hot EtOH; sharp drop in solubility upon cooling and water addition.General Purity. The "Gold Standard" for aminoquinolines.
Free Base Toluene None (Cooling)Differential Solubility: Impurities (tar/isomers) often remain in solution while the product crystallizes upon cooling.Scale-Up. Removes non-polar tars better than EtOH.
HCl Salt Methanol Acetone or Et₂O Polarity Shift: The salt is highly soluble in MeOH but insoluble in aprotic polar solvents like Acetone.Salt Formation. If the free base is oiling out, converting to HCl salt purifies it.
Free Base Ethyl Acetate Hexanes Lipophilic Balance: Moderate solubility; good for removing highly polar degradation products.Final Polish. Use if EtOH/Water leaves colored impurities.

Part 2: Troubleshooting & FAQs

Ticket #101: "My product is 'oiling out' instead of crystallizing."

  • Root Cause: This is the most common issue with 4-aminoquinolines. It occurs when the anti-solvent (water) is added too quickly or the temperature drops below the melting point of the solvated product before crystallization begins (Liquid-Liquid Phase Separation).

  • Resolution Protocol:

    • Re-heat the mixture until the oil dissolves back into a clear solution.

    • Add a seed crystal at the cloud point.

    • Slow down the cooling ramp. Wrap the flask in foil or a towel to allow it to cool to room temperature over 2-3 hours.

    • Advanced Fix: If using EtOH/Water, increase the Ethanol ratio slightly. The oiling indicates the solvent system is too polar.

Ticket #102: "The crystals are reddish-brown, but should be off-white."

  • Root Cause: Aminoquinolines are susceptible to air oxidation, forming quinone-imine impurities which are highly colored even at trace levels (ppm).

  • Resolution Protocol:

    • Perform the recrystallization under an inert atmosphere (Nitrogen/Argon).

    • Activated Charcoal Treatment: Dissolve the crude solid in boiling Ethanol. Add activated carbon (5% w/w), stir for 15 mins, and filter through Celite while hot.

    • Chemical Fix: Add a trace amount of sodium bisulfite (antioxidant) to the aqueous phase if using an EtOH/Water system.

Ticket #103: "I have low recovery yield (<50%)."

  • Root Cause: The 4-amino group makes the molecule basic. If the pH of your aqueous anti-solvent is slightly acidic (common in distilled water absorbing CO₂), the compound may protonate and stay in the mother liquor.

  • Resolution Protocol:

    • Ensure the anti-solvent (Water) is pH-adjusted to ~9-10 using dilute NH₄OH.

    • This suppresses ionization, forcing the neutral free base out of the solution (maximum recovery).

Part 3: Standard Operating Procedure (SOP)

Protocol A: The "Golden Path" (Ethanol/Water Recrystallization) Applicable for: Crude Free Base with purity >85%

  • Dissolution: Place 10g of crude this compound in a round-bottom flask. Add Ethanol (absolute) incrementally while heating to reflux (approx. 80°C). Use the minimum amount required to dissolve the solid (approx. 5-10 mL per gram).

  • Clarification (Optional): If insoluble particles are visible, perform a hot filtration. If the solution is dark, treat with activated charcoal as described in Ticket #102.

  • Nucleation: Remove from heat source. While the solution is still near boiling, add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Do not use an ice bath yet.

  • Finishing: Once heavy crystallization is observed at room temperature, cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel. Wash with a cold 1:1 Ethanol/Water mixture.

  • Drying: Dry under vacuum at 40-50°C. Note: High heat can cause oxidation.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision process for solvent selection based on your specific impurity profile and compound form.

RecrystallizationLogic Start Start: Crude This compound CheckForm Check Form Start->CheckForm IsSalt Salt Form (HCl/H2SO4) CheckForm->IsSalt IsBase Free Base CheckForm->IsBase MethodC Method C: Methanol + Acetone (Precipitation) IsSalt->MethodC PurityCheck Check Crude Purity IsBase->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 85% (Tarry/Dark) PurityCheck->LowPurity MethodA Method A: Ethanol + Water (Standard) HighPurity->MethodA MethodB Method B: Toluene Extraction (Removes Tars) LowPurity->MethodB Oiling Issue: Oiling Out? MethodA->Oiling Seed Action: Reheat + Seed Crystal + Slow Cool Oiling->Seed Yes

Caption: Decision tree for selecting the optimal purification route based on chemical form (Salt vs. Base) and initial crude purity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20268, 7-Methylquinolin-4-amine. Retrieved from [Link]

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Amino-7-chloroquinoline Derivatives. Journal of the American Chemical Society, 68(1), 113–116. (Foundational text on 4-aminoquinoline purification). Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for amine recrystallization strategies). Retrieved from [Link]

Technical Support Center: 4-Amino-7-methylquinoline Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility of 4-Amino-7-methylquinoline in Water Audience: Researchers, Medicinal Chemists, and Formulation Scientists Last Updated: 2025-06-15[1][2]

Diagnostic Phase: Understanding the Molecule

Before attempting solubilization, it is critical to understand why this compound (4-A-7-MQ) resists dissolution. This molecule behaves as a hydrophobic weak base .[2]

Physicochemical Profile
PropertyValue (Approx.)Implication
Molecular Weight ~158.2 g/mol Small molecule, potential for high permeability.[2]
LogP ~2.0 - 2.5Moderately lipophilic; prefers organic solvents over water.[2]
pKa (Ring N) ~8.8 - 9.1Critical: At neutral pH (7.0), the molecule exists in equilibrium.[2] At pH > 9, it is predominantly the insoluble Free Base .[2]
H-Bond Donors 1 (Amino group)Limited interaction with water network.[2]
H-Bond Acceptors 2 (Ring N, Amino N)Can accept protons to become soluble.[2]
The Root Cause of Precipitation

The solubility of 4-A-7-MQ is pH-dependent.[2]

  • pH < 6 (Acidic): The ring nitrogen is protonated (

    
    ).[2] Ionic character dominates 
    
    
    
    High Solubility .[2]
  • pH > 8 (Basic/Neutral): The molecule deprotonates to its neutral form (

    
    ).[2] Hydrophobic character dominates 
    
    
    
    Precipitation .[2]

Troubleshooting Workflow

Use the following decision tree to select the correct solubilization strategy for your specific application.

SolubilityDecisionTree Start Start: 4-A-7-MQ won't dissolve CheckForm Check Solid Form: Is it a Salt (HCl) or Free Base? Start->CheckForm IsSalt It is a Salt (e.g., HCl) CheckForm->IsSalt IsBase It is a Free Base CheckForm->IsBase TargetPH What is your Target pH? IsSalt->TargetPH Sol_SaltForm Convert to Salt in situ (Add 1eq HCl) IsBase->Sol_SaltForm Best Practice Acidic Acidic (pH < 5) TargetPH->Acidic Neutral Neutral (pH 7.4) TargetPH->Neutral Sol_Acid Direct Dissolution (Water/Saline) Acidic->Sol_Acid Sol_Cosolvent Cosolvent Spike (DMSO/EtOH) Neutral->Sol_Cosolvent In Vitro Sol_Complex Cyclodextrin Complex (SBE-β-CD) Neutral->Sol_Complex In Vivo / Sensitive Sol_SaltForm->TargetPH

Figure 1: Decision matrix for solubilizing this compound based on solid form and application.

Solubilization Protocols

Method A: The "Proton Switch" (Salt Formation)

Best for: Creating stock solutions, chemical synthesis, or acidic mobile phases.

If you possess the Free Base form, it will float on water like oil or sit as a brick.[2] You must protonate the ring nitrogen.[2][3]

Protocol:

  • Weigh the desired amount of 4-A-7-MQ free base.[2]

  • Calculate the molar equivalent.[2]

  • Add 0.95 to 1.0 equivalents of 1M Hydrochloric Acid (HCl) or Acetic Acid.[2]

    • Why not excess acid? Excess acid can be cytotoxic in biological assays.[2]

  • Vortex for 30-60 seconds. The solution should turn clear as the hydrochloride salt forms (

    
    ).[2]
    
  • Dilute with water to the final volume.

Warning: If you dilute this acidic stock into a pH 7.4 buffer (like PBS), the pH will rise, and the free base may crash out (precipitate) if the concentration exceeds the intrinsic solubility limit (~10-50 µM range).

Method B: Cosolvent Spiking

Best for: In vitro cell assays (where <0.5% DMSO is tolerated).

Protocol:

  • Prepare a 1000x Stock Solution in pure DMSO (Dimethyl sulfoxide).

    • Solubility in DMSO: Typically >50 mg/mL.[2]

  • Aliquot and store at -20°C (avoid repeated freeze-thaw cycles which can induce crystal nucleation).

  • Stepwise Dilution (Critical):

    • Do NOT add DMSO stock directly to static media.[2] This causes local high concentration and immediate precipitation ("shocking" the compound).[2]

    • Correct Technique: Place the culture media on a vortex or stir plate.[2] Slowly inject the DMSO stock into the moving liquid to ensure rapid dispersion.

Method C: Cyclodextrin Complexation

Best for: In vivo injections (IV/IP) or high-concentration neutral pH applications.[2]

Cyclodextrins (CDs) form a "host-guest" complex, encapsulating the hydrophobic quinoline ring inside a donut-shaped sugar ring, shielding it from water while maintaining solubility.[2]

Recommended Excipient: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[2]

Protocol:

  • Prepare a 20% (w/v) SBE-β-CD solution in water or saline.[2]

  • Add 4-A-7-MQ (Free Base) to the CD solution.[2]

  • Sonication: Sonicate in a water bath at 37°C for 30-60 minutes.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved particles.[2]

  • Result: A clear solution at neutral pH, suitable for injection.[2]

Frequently Asked Questions (FAQ)

Q1: I dissolved the compound in DMSO, but when I added it to PBS, it turned cloudy. Why? A: This is the "Crash-Out" effect.[2] 4-A-7-MQ is hydrophobic.[2] When the DMSO (solvent) is diluted with water (antisolvent), the solvent power drops below the saturation point of the compound.

  • Fix: Lower your final concentration or use Method C (Cyclodextrins).[2]

Q2: Can I use Phosphate Buffered Saline (PBS) for the initial dissolution? A: Avoid this. Phosphate ions can form less soluble ion-pairs with quinoline cations compared to chloride or acetate.[2] Furthermore, the buffering capacity of PBS resists the pH drop needed to solubilize the free base. Always dissolve in water/acid or DMSO first, then dilute into PBS.[2]

Q3: What is the maximum solubility I can expect? A:

  • Free Base in Water (pH 7): < 0.1 mg/mL (estimated).[2]

  • HCl Salt in Water (pH 4): > 10 mg/mL.[2]

  • In DMSO: > 50 mg/mL.[2]

Q4: Is the compound light-sensitive? A: Quinoline derivatives can undergo photo-oxidation or photodegradation.[2]

  • Recommendation: Store stock solutions in amber vials or wrapped in aluminum foil.

References

  • PubChem. (2025).[2] 4-Amino-7-chloroquinoline (Analogous Structure Data). National Library of Medicine.[2] [Link]

  • Romero, A. H., & Delgado, J. (2025).[2][3][4] 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.[2] [Link] (Note: Generalized link to journal based on search context).[2]

  • Mura, P. (2024).[2] Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid.[1][2] National Institutes of Health (PMC).[2] [Link] (Contextual reference for cyclodextrin solubilization of hydrophobic drugs).

Sources

minimizing side reactions during 4-Amino-7-methylquinoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

Version: 2.4 | Last Updated: February 2026 Scope: Minimizing regiochemical side reactions, preventing benzylic oxidation, and optimizing yield during N-functionalization.

Core Reactivity Analysis

Before troubleshooting, understand the "Selectivity Paradox" of the 4-amino-7-methylquinoline scaffold. This molecule presents three distinct reactivity hotspots that compete during functionalization:

  • N1 (Ring Nitrogen): The thermodynamic trap. It is the most basic site (pKa ~8.3) and prone to protonation or direct alkylation (quaternization), leading to biologically inactive salts.

  • N4 (Exocyclic Amine): The desired nucleophile. However, its lone pair is delocalized into the aromatic system (vinylogous amidine character), making it less nucleophilic than N1 in neutral conditions.

  • C7-Methyl Group: A "silent" liability. These benzylic protons are susceptible to radical halogenation or auto-oxidation to aldehydes/carboxylic acids under harsh conditions.

Interactive Troubleshooting Modules
Module A: Regioselectivity Issues (N1 vs. N4)

Symptom: “I am observing a highly polar byproduct or precipitate that is not my desired product. NMR shows a downfield shift in the aromatic protons.”

Diagnosis: You are likely alkylating the Ring Nitrogen (N1), forming a quinolinium salt. This occurs because N1 is more basic than N4.

Solution Protocol: The Anionic Activation Strategy To force reaction at N4, you must invert the nucleophilicity profile by deprotonating the exocyclic amine.

  • Reagent Switch: Stop using weak bases (K₂CO₃, Et₃N). They cannot deprotonate the N4-amine (estimated pKa ~16-18).

  • The NaH Protocol:

    • Step 1: Dissolve this compound in anhydrous DMF or THF (0.1 M).

    • Step 2: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) .

    • Step 3: Stir for 30 mins. Observation: Evolution of H₂ gas and color change (often to deep red/orange) indicates formation of the N4-amide anion .

    • Step 4: Add the electrophile (alkyl halide) slowly.

    • Mechanism: The deprotonated N4 is now a "hard" nucleophile and significantly more reactive than the neutral N1.

CAUTION: If using direct alkylation without NaH, N1-alkylation is kinetically favored.

Module B: Polysubstitution & Yield Loss

Symptom: “I see a mixture of mono-alkylated, di-alkylated products, and unreacted starting material.”

Diagnosis: The mono-alkylated product is often more nucleophilic than the starting material (in standard aliphatic amines), but in aminoquinolines, the main issue is poor conversion due to the low nucleophilicity of the neutral amine.

Solution Protocol: Reductive Amination (The "Gold Standard") Avoid direct alkylation with halides if possible. Reductive amination offers superior control over stoichiometry.

  • Reagent Choice: Use Sodium Triacetoxyborohydride (STAB) .[1] It is milder than NaBH₄ and tolerates the quinoline nitrogen.

  • pH Control: Maintain pH 4–5 using Acetic Acid. This activates the aldehyde carbonyl without fully protonating the N4-amine (which would kill nucleophilicity).

  • Step-by-Step:

    • Mix Amine (1.0 eq) + Aldehyde (1.1 eq) in DCE (1,2-Dichloroethane).

    • Add AcOH (2.0 eq) to catalyze imine formation. Stir 1h.

    • Add STAB (1.5 eq). Stir overnight.

    • Critical Workup: Quench with saturated NaHCO₃ to neutralize the N1 salt before extraction.

Module C: Failed Cross-Couplings (Buchwald-Hartwig)

Symptom: “The reaction stalls. I see dehalogenation of my aryl halide, but no coupling.”

Diagnosis: Catalyst Poisoning. The quinoline N1 nitrogen coordinates strongly to Palladium (Pd), displacing the ligand and killing the active catalyst species.

Solution Protocol: Steric Bulk & Pre-catalysts You must use bulky ligands that prevent N1-Pd coordination.

  • Ligand Selection:

    • BrettPhos / tBuBrettPhos: Excellent for primary amines. The steric bulk prevents the quinoline ring from binding to the Pd center.

    • Xantphos: Good alternative if BrettPhos fails.

  • Base Selection: Use Cs₂CO₃ (weak) or NaOtBu (strong). Avoid bases that generate soluble halides (like LiOtBu) which can inhibit the cycle.

  • Pd Source: Use Pd pre-catalysts (e.g., BrettPhos Pd G3) rather than mixing Pd₂(dba)₃ + Ligand. This ensures the active species forms immediately before the quinoline can sequester the Pd.

Module D: Impurity Profiling (7-Methyl Oxidation)

Symptom: “I see a singlet at ~10 ppm in 1H NMR (Aldehyde) or a broad peak >11 ppm (Acid).”

Diagnosis: Benzylic Oxidation. The 7-methyl group is electron-rich and susceptible to radical oxidation by atmospheric oxygen, especially under basic conditions or intense light.

Preventative Measures:

  • Degassing: Sparge all solvents with Argon/Nitrogen for 15 mins before use.

  • Avoid Oxidants: Do not use KMnO₄ or Chromium reagents for other steps on this scaffold.

  • Workup: Avoid prolonged exposure to silica gel (which can be acidic and oxidative) in air. Flash chromatography should be rapid.

Decision Logic & Mechanism Visualization
Figure 1: Strategic Pathway Selection

Use this decision tree to select the correct synthetic method based on your desired substituent.

FunctionalizationStrategy Start Target: Functionalize N4-Amine Substituent What are you attaching? Start->Substituent Alkyl Alkyl Group (Methyl, Ethyl, Benzyl) Substituent->Alkyl Aryl Aryl/Heteroaryl Group Substituent->Aryl DirectAlk Method: Direct Alkylation Alkyl->DirectAlk If Halide available RedAm Method: Reductive Amination Alkyl->RedAm If Aldehyde available (PREFERRED) Buchwald Method: Buchwald-Hartwig Aryl->Buchwald Pd-Catalysis Required NaH CRITICAL: Use NaH to deprotonate N4 DirectAlk->NaH Ligand CRITICAL: Use Bulky Ligands (BrettPhos) to stop N1 poisoning Buchwald->Ligand

Caption: Decision matrix for selecting the optimal functionalization pathway. Green paths indicate highest selectivity.

Figure 2: The Competition Mechanism (N1 vs N4)

Understanding why direct alkylation fails without strong base.

Mechanism Substrate This compound N1_Path Path A: Neutral Conditions (Weak Base) Substrate->N1_Path N4_Path Path B: Anionic Conditions (Strong Base/NaH) Substrate->N4_Path N1_React N1 Attack (Kinetic Control) N1_Path->N1_React Lone pair on N1 is most basic N4_React N4-Anion Attack (Thermodynamic Control) N4_Path->N4_React Deprotonation creates strong nucleophile Prod_Bad Quinolinium Salt (Side Product) N1_React->Prod_Bad Prod_Good N4-Functionalized (Target) N4_React->Prod_Good

Caption: Mechanistic divergence. Path A (Red) leads to side reactions; Path B (Green) utilizes NaH to target the exocyclic amine.

Comparative Data Table
ParameterDirect Alkylation (Weak Base)Direct Alkylation (NaH)Reductive AminationBuchwald-Hartwig
Primary Site of Reaction N1 (Ring) N4 (Exocyclic) N4 (Exocyclic) N4 (Exocyclic)
Major Side Product Quaternary Ammonium SaltBis-alkylationOver-alkylation (rare)Dehalogenation of Ar-X
Key Reagent K₂CO₃ / Alkyl HalideNaH / Alkyl HalideAldehyde / STABPd G3 / BrettPhos
Selectivity Score Low (1/5)High (4/5)Excellent (5/5) High (4/5)
Risk Factor High (Regio-isomers)Moderate (Moisture sensitive)LowModerate (Catalyst cost)
References
  • Regioselectivity of 4-Aminoquinolines

    • Title: Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials.[2][3]

    • Source: Journal of Medicinal Chemistry / ResearchG
    • Context: Discusses pKa values (N1 ~8.3 vs Side chain) and the necessity of controlling basicity for selectivity.
  • Buchwald-Hartwig Optimization

    • Title: Buchwald-Hartwig Amin
    • Source: WuXi AppTec / Chemistry LibreTexts
    • Context: Defines the necessity of bulky ligands (BrettPhos) for heteroaryl amines to prevent catalyst poisoning by the pyridine-like nitrogen.
  • Reductive Amination Protocols

    • Title: Reductive Amination Conditions and Reagents.[1][4][5][6][7]

    • Source: Organic Chemistry Portal[8]

    • Context: Validates the use of NaBH(OAc)3 (STAB)
  • 7-Methyl Oxidation Risks

    • Title: Oxidation of methylquinolines upon UV-illumination.[9]

    • Source: Photochemical & Photobiological Sciences
    • Context: details the transformation of the methyl group into formyl groups (aldehydes)

Sources

Technical Support Center: Thermal Optimization for 4-Amino-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 4-Amino-7-methylquinoline Synthesis Ticket ID: #Q-SYNTH-7ME-OPT Support Tier: Level 3 (Senior Application Scientist) Status: Open

Introduction: The Thermal Landscape

Welcome to the Advanced Synthesis Support Center. You are likely encountering yield plateaus or purity issues with This compound .

From my experience in process chemistry, this molecule presents a classic "thermal wall" challenge. The synthesis is not a single reaction but a cascade where temperature dictates two critical outcomes:[1]

  • Ring Closure (Cyclization): Requires crossing a high activation energy barrier (~250°C) to favor the thermodynamic product.[1]

  • Regioselectivity: Controlling the ratio of the desired 7-methyl isomer versus the parasitic 5-methyl isomer (arising from the meta-substitution of the starting toluidine).

This guide deconstructs the synthesis into its thermally critical modules. We will focus on the Gould-Jacobs route, as it is the industry standard for reproducibility, though the principles apply to Conrad-Limpach variations.

Module 1: The Cyclization Bottleneck (Ring Closure)

The most common failure point is the thermal cyclization of the intermediate enamine (diethyl {[(3-methylphenyl)amino]methylene}malonate).

The Protocol: High-Temperature Flash Cyclization

Objective: Convert the open-chain enamine to 4-hydroxy-7-methylquinoline (tautomer of the quinolone).

ParameterSpecificationCriticality
Solvent Dowtherm A (Diphenyl ether / Biphenyl eutectic)High (Boiling point ~257°C is essential)
Temperature 250°C – 255°C Critical (Below 245°C = Incomplete; Above 265°C = Tar)
Addition Rate Dropwise (Flash) Medium (Prevents polymerization)
Atmosphere Nitrogen/Argon FlowHigh (Oxidation at 250°C creates black tar)
Step-by-Step Optimization
  • Pre-heat the Dowtherm A solvent to a rolling boil (approx. 255°C).

  • Dissolve your enamine intermediate in a minimal amount of lower-boiling solvent (optional, but neat addition is preferred if the solid melts cleanly).

  • Flash Addition: Add the intermediate rapidly dropwise into the boiling solvent.

    • Why? You want the kinetic energy to immediately drive the cyclization (

      
       is high). Slow heating of the solid often leads to polymerization before cyclization occurs.
      
  • Ethanol Removal: The reaction releases ethanol. Ensure your condenser setup allows ethanol to escape (distill off) while refluxing the Dowtherm A. Trapped ethanol lowers the internal temperature, killing the reaction rate.

Troubleshooting: The "Black Tar" Scenario
  • Symptom: The reaction mixture turns into an intractable black solid.

  • Root Cause: Oxidation or "Thermal Runaway" of impurities.

  • Fix: Sparge the Dowtherm A with nitrogen for 30 minutes before heating. Maintain a positive pressure of

    
     during the addition.
    

Module 2: The Regioselectivity Challenge (5-Me vs. 7-Me)

When using m-toluidine, cyclization can occur at the ortho position (yielding the 5-methyl isomer) or the para position (yielding the 7-methyl isomer).

Thermodynamic Control
  • 7-Methyl (Target): Less sterically hindered. Favored at higher temperatures .

  • 5-Methyl (Impurity): Sterically crowded (methyl group next to the nitrogen).

Scientist's Note: If your HPLC shows a 50:50 split, your cyclization temperature was likely too low (<240°C), or the heating ramp was too slow. By "shocking" the system at 255°C, you favor the 7-methyl isomer, often achieving ratios of 80:20 or better.

Module 3: Functionalization (Chlorination & Amination)[2][3]

Once you have the 4-hydroxy-7-methylquinoline, you must convert it to the amine. Direct amination is difficult; the chloride intermediate is required.

Step A: Chlorination ( )
  • Temp: Reflux (~105°C).

  • Critical Check: Ensure complete removal of

    
     before the next step. Residual acid neutralizes the ammonia in the next step, stalling the reaction.
    
Step B: Amination ( Reaction)

Objective: Displace the Chloride with Amine (


).
MethodReagentsTempPressureNotes
Method A (Standard) Methanolic Ammonia (

)
130°C - 150°C High (>10 bar) Requires Autoclave/Sealed Tube.
Method B (Atmospheric) Phenol (melt) + Ammonium Acetate160°C AtmosphericPhenol acts as a proton shuttle catalyst.
Method C (Alkyl Amines) Neat Amine (e.g., Butylamine)120°C Low/MedEasier than unsubstituted

.

Safety Warning: Method A generates significant pressure. Do not attempt this in standard glassware. Use a rated stainless steel autoclave.

Visualizing the Pathway

The following diagram maps the critical thermal checkpoints in the synthesis.

ReactionPathway Start m-Toluidine + EMME Inter Enamine Intermediate (Acrylate) Start->Inter 100-120°C -EtOH Cyclization Cyclization Step (CRITICAL) Inter->Cyclization Flash Addition Prod_OH 4-Hydroxy-7-methylquinoline (Major Isomer) Cyclization->Prod_OH Dowtherm A 255°C (Thermodynamic) Impurity 5-Methyl Isomer (Minor Impurity) Cyclization->Impurity <240°C (Kinetic Leakage) Prod_Cl 4-Chloro-7-methylquinoline Prod_OH->Prod_Cl POCl3, Reflux Final This compound Prod_Cl->Final NH3, 130-150°C Pressure (SnAr)

Figure 1: Thermal Reaction Pathway highlighting the critical divergence at the cyclization step.

Frequently Asked Questions (Troubleshooting)

Q1: I am seeing a large "shoulder" peak on my LC-MS after cyclization. Is this the 5-methyl isomer? A: Likely, yes. The 5-methyl and 7-methyl isomers have very similar polarities.

  • Diagnostic: The 5-methyl isomer usually elutes slightly later on reverse-phase columns due to the "greasy" methyl group being more exposed/shielded differently than the 7-position.

  • Fix: Recrystallize the 4-hydroxy intermediate from Ethanol or Acetic Acid before moving to the chlorination step. The 7-methyl isomer is typically less soluble and crystallizes out first.

Q2: Can I use mineral oil instead of Dowtherm A? A: You can, but it is not recommended.

  • Reasoning: Mineral oil is a mixture of alkanes and can be difficult to remove during workup (requires hexane washes which create emulsions). Dowtherm A (diphenyl ether) is miscible with many organic solvents but precipitates the product upon cooling/dilution with non-polar solvents, making filtration easier.

Q3: My amination yield is stuck at 40% even at 150°C. A: Check your stirring and stoichiometry.

  • Issue:

    
     reactions on quinolines are sensitive to the concentration of the nucleophile.
    
  • Fix: Increase the equivalents of Ammonia (or amine) to 10-20 eq. If using ammonia gas, ensure the pressure vessel is actually holding pressure (ammonia leaks are common). Alternatively, add a catalytic amount of Copper(I) Iodide (CuI) or use Phenol as a co-solvent, which facilitates the proton transfer.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Diphosphate. Journal of the American Chemical Society, 68(1), 113–116. Link

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Link

  • MDPI Molecules. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Link

Sources

resolving phase separation issues with 4-Amino-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Resolving Phase Separation & Solubility Anomalies[1]

Executive Summary: The "Two-Phase" Problem

4-Amino-7-methylquinoline (4-A-7-MQ) presents a dual challenge regarding phase separation. Depending on your application, "phase separation" refers to two distinct physicochemical phenomena:

  • In Synthesis (Oiling Out): During recrystallization, the compound separates as a solute-rich oil (Liquid-Liquid Phase Separation or LLPS) rather than a crystalline solid.[1][2][3][4][5][6] This traps impurities and prevents purification.[1][3][4][5]

  • In Biology (Precipitation): During assay preparation, the compound precipitates upon dilution from DMSO into aqueous buffers.[1][3][4][5] This is driven by its hydrophobic nature as a free base at physiological pH.[1][3][4][5]

This guide provides mechanistic root-cause analysis and validated rescue protocols for both scenarios.

Module 1: Synthesis & Purification (Resolving "Oiling Out")

The Symptom: You are cooling a hot saturated solution (typically Ethanol/Water or Acetone/Water).[1][4][5] Instead of white needles, you see oily droplets forming on the flask walls or a milky emulsion.

The Mechanism: 4-A-7-MQ is a planar, hydrophobic weak base.[1][3][4][5] "Oiling out" occurs when the Metastable Limit is reached before the Nucleation Limit .

  • Thermodynamics: The system enters a region where a solute-rich liquid phase is energetically more favorable than the supersaturated solution, but the energy barrier to form a crystal lattice is too high (kinetic hindrance).

  • Common Trigger: Cooling too rapidly or using a solvent system where the "oiling out" boundary (binodal) sits above the solubility curve.[1]

Protocol A: The "Oiling Out" Rescue Workflow

Do not simply cool the oil further; it will solidify into an impure glass.

  • Re-dissolve: Reheat the mixture until the oil phase fully dissolves back into a clear solution.

  • Adjust Solvent: Add a small volume of the "good" solvent (e.g., Ethanol) to slightly undersaturate the solution.[1]

  • Seed at High Temperature:

    • Cool slowly to just above the temperature where oiling previously occurred.[1][4][5]

    • Add pure seed crystals of 4-A-7-MQ (0.1 wt%).

    • Note: If you lack seed crystals, scratch the glass wall vigorously with a glass rod to induce nucleation sites.

  • Isothermal Aging: Hold the temperature constant. Allow the seeds to grow for 1-2 hours. This consumes the supersaturation, bypassing the liquid-liquid phase boundary.

  • Controlled Cooling: Cool at a rate of 5°C/hour.

Visual Troubleshooting: The Oiling Out Decision Tree

OilingOutRescue start Observation: Oily Droplets / Emulsion reheat Step 1: Reheat to Clear Solution start->reheat check_seed Do you have seed crystals? reheat->check_seed add_seed Step 2A: Add Seeds at T > T_oil check_seed->add_seed Yes scratch Step 2B: Scratch Glass / Sonicate check_seed->scratch No hold Step 3: Isothermal Hold (1-2 hrs) (Bypass LLPS Zone) add_seed->hold scratch->hold cool Step 4: Slow Cooling (5°C/hr) hold->cool success Result: Crystalline Suspension cool->success

Caption: Decision tree for converting a metastable oil phase into a stable crystalline form.

Module 2: Biological Assays (Resolving Precipitation)

The Symptom: When diluting a 10 mM DMSO stock into PBS or media (pH 7.4), the solution turns turbid, or potency data varies wildly (a sign of aggregation).

The Mechanism:

  • pKa Shift: The quinoline nitrogen has a pKa ~8-9.[1][3][4][5] In DMSO, it is soluble.[1][3][4][5] In pH 7.4 buffer, the equilibrium shifts toward the uncharged (hydrophobic) free base, which has poor aqueous solubility.

  • DMSO Shock: Direct addition of high-concentration DMSO stock to water creates local supersaturation, causing immediate precipitation of amorphous aggregates.[1][3][4]

Protocol B: The "Intermediate Dilution" Method

Never spike 100% DMSO stock directly into the final assay well if concentrations >10 µM are needed.

StepActionRationale
1. Primary Stock Prepare 10 mM in 100% DMSO.Standard storage stability.[1][3][4][5]
2. Intermediate Dilute to 10x final concentration using Assay Buffer + 10% DMSO .Pre-equilibrates the compound to aqueous conditions at a manageable concentration, preventing "shock" precipitation.
3.[1] Final Step Add 10 µL of Intermediate to 90 µL of Assay Buffer.[1][3][4][5]Final DMSO is 1% (tolerable for most cells/enzymes).[1][3][4][5]

Critical Note on pH: If solubility remains poor at pH 7.4, consider lowering the assay pH to 6.5 (if the biology permits). This protonates the quinoline nitrogen (


), increasing solubility by orders of magnitude.

Module 3: Analytical Troubleshooting (HPLC)

The Symptom: Split peaks or "fronting" in Reverse Phase HPLC.[1][3][4][5]

The Fix: Quinolines are basic. If you run a neutral mobile phase (Water/ACN), the compound exists in a dynamic equilibrium between protonated and neutral forms, causing peak splitting.

  • Solution: Use a High pH buffer (10 mM Ammonium Bicarbonate, pH 10) to keep it fully deprotonated (neutral), OR a Low pH buffer (0.1% Formic Acid) to keep it fully protonated.[1]

  • Warning: Do not use phosphate buffers with >70% ACN, as the buffer salts will precipitate inside your pump (Phase Separation Type 3).[1]

Frequently Asked Questions (FAQ)

Q1: Can I use water as an anti-solvent for crystallization?

  • Answer: Yes, but proceed with caution. Rapid addition of water to an ethanolic solution of 4-A-7-MQ almost guarantees oiling out.[1][3][4][5] Add water dropwise to a hot solution until slight turbidity persists, then reheat to clear before slow cooling.

Q2: My compound is an oil even after drying. Is it impure?

  • Answer: Not necessarily. 4-A-7-MQ can form a "supercooled liquid" or glass.[1][3][4][5] Triturate (grind) the oil with a non-polar solvent like Hexane or cold Diethyl Ether to induce crystallization.[1][4][5]

Q3: Why does the compound crash out in cell media but not PBS?

  • Answer: Protein binding.[1][3][4][5] However, if it precipitates, it's likely "Salting Out."[1][3] High salt concentrations in media reduce the solubility of organics.[1][4][5] Use the Intermediate Dilution Protocol (Protocol B).

References & Grounding

  • Oiling Out Mechanisms:

    • Source: "Process Development and Crystallization in Oiling-Out System." ACS Organic Process Research & Development.[1][3][4][5] Explains the thermodynamic competition between LLPS and nucleation.

    • [1][2][4][5]

  • Quinoline Solubility & pKa:

    • Source: "Effect of pH and Ionic Strength on the Solubility of Quinoline."[5][7] AAPS PharmSciTech.[1][3][4][5] Details the pH-dependent solubility profile of quinoline derivatives.

  • HPLC Buffer Precipitation:

    • Source: ThermoFisher Scientific Technical Guide.[1][3][4][5] "Precipitation of Buffers in Gradient Elution Mode."

  • 4-Aminoquinoline Synthesis Review:

    • Source: "4-Aminoquinoline: a comprehensive review of synthetic strategies."[1][3][4][5] Frontiers in Chemistry. Provides context on the chemical properties and standard workup procedures.

Sources

Technical Support Center: Catalyst Selection for 4-Amino-7-methylquinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving the 4-Amino-7-methylquinoline scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for C-N and C-C bond-forming reactions. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, its functionalization can be challenging due to the electronic properties and potential for the heterocyclic nitrogen atoms to interact with metal catalysts. This guide offers a structured approach to selecting and troubleshooting catalytic systems for key transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for functionalizing the this compound scaffold?

The most prevalent and versatile methods are palladium-catalyzed cross-coupling reactions. These allow for the precise formation of C-N and C-C bonds under relatively mild conditions, offering a significant advantage over harsher classical methods like Nucleophilic Aromatic Substitution (SNAr).[3][4] The three main reactions you will likely encounter are:

  • Buchwald-Hartwig Amination: For forming C-N bonds, typically coupling an amine with a halo-quinoline or vice-versa.[5][6]

  • Suzuki-Miyaura Coupling: For forming C-C bonds by coupling a halo-quinoline with a boronic acid or ester.[7][8]

  • Sonogashira Coupling: For forming C-C triple bonds by coupling a halo-quinoline with a terminal alkyne.[9][10]

Q2: How does the 4-amino group and the quinoline nitrogen affect catalyst selection?

This is a critical consideration. Both the exocyclic amino group and the endocyclic quinoline nitrogen are Lewis basic and can coordinate to the palladium center. This can lead to catalyst inhibition or the formation of inactive complexes.[11] Palladium has a known affinity for nitrogen donors, which can sometimes interfere with the desired catalytic cycle.[12]

The key to overcoming this is ligand selection . The chosen ligand must bind to the palladium center more strongly than the substrate's nitrogen atoms and effectively promote the desired catalytic steps (oxidative addition and reductive elimination).[13] Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., biaryl phosphines developed by the Buchwald group) or N-heterocyclic carbenes (NHCs) that are designed to be sterically demanding and electronically favorable, creating a stable and highly active catalytic species.[14][15]

Q3: I am starting a new functionalization reaction on a 4-halo-7-methylquinoline. Where do I begin with catalyst screening?

A systematic screening approach is most effective. For a typical cross-coupling reaction, start with a well-established, general catalyst system before moving to more specialized ones. A good starting point would be:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and reliable precatalysts.

  • Ligand: Choose a versatile, modern ligand. For C-N couplings, a biaryl phosphine ligand like XPhos or SPhos is an excellent choice.[13] For C-C couplings, SPhos or a bidentate ligand like Xantphos can be effective.[1][16]

  • Base: The base is crucial and its strength should be matched to the reaction. Cs₂CO₃ and K₃PO₄ are common choices for a wide range of couplings.

  • Solvent: Anhydrous, degassed aprotic polar solvents like dioxane, toluene, or DMF are standard.

Screen these components first, and only if yields are unsatisfactory, proceed to vary parameters like temperature, catalyst loading, and more specialized ligands.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Scenario 1: Low or No Yield in Buchwald-Hartwig Amination

Q: I am trying to couple a primary amine with 4-chloro-7-methylquinoline using Pd₂(dba)₃/BINAP, but I'm seeing no product. What's wrong?

This is a classic challenge where the catalyst system is not suited for the substrate.

Causality: Older generation ligands like BINAP are often not electron-rich or bulky enough to facilitate the reductive elimination step, especially with electron-rich N-heterocyclic halides. Furthermore, the catalyst may be inhibited by coordination to the quinoline nitrogen. The primary challenge in the N-arylation of primary alkylamines is often preventing the formation of undesired tertiary anilines from a competing diarylation reaction.[15]

Solutions & Rationale:

  • Switch to a Modern Ligand: Replace BINAP with a bulky, electron-rich monophosphine biaryl ligand. These ligands are designed to accelerate reductive elimination and stabilize the active Pd(0) species.

    • Recommendation: Use XPhos , SPhos , or BrettPhos . These have proven highly effective for coupling amines with challenging aryl chlorides.

  • Re-evaluate Your Base: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

    • Recommendation: Use NaOt-Bu or K₃PO₄ . These are standard for Buchwald-Hartwig aminations.

  • Check Solvent and Atmosphere: These reactions are highly sensitive to oxygen and water.

    • Action: Ensure your solvent (e.g., toluene or dioxane) is anhydrous and that the reaction vessel was thoroughly degassed (e.g., via several vacuum/argon cycles).

Troubleshooting Workflow: Buchwald-Hartwig Amination

G Start Low/No Yield Ligand Is the ligand a bulky, electron-rich biaryl phosphine (e.g., XPhos, SPhos)? Start->Ligand Base Is the base strong and non-nucleophilic (e.g., NaOtBu, K3PO4)? Ligand->Base Yes ChangeLigand Action: Switch to XPhos or a similar G3/G4 ligand. Ligand->ChangeLigand No Conditions Is the solvent anhydrous and the reaction degassed? Base->Conditions Yes ChangeBase Action: Use NaOtBu for primary amines or K3PO4 for less basic amines. Base->ChangeBase No Success Reaction Optimized Conditions->Success Yes Degas Action: Use anhydrous solvent and perform 3x vacuum/argon cycles. Conditions->Degas No ChangeLigand->Base ChangeBase->Conditions Degas->Success

Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig aminations.

Scenario 2: Pervasive Side Reactions in Suzuki-Miyaura Coupling

Q: My Suzuki coupling of 4-chloro-7-methylquinoline with an arylboronic acid is giving me a mixture of my desired product, homocoupled boronic acid, and a significant amount of 7-methylquinoline (dehalogenation). How can I improve selectivity?

This indicates that your catalytic cycle is being diverted into non-productive pathways.

Causality & Solutions:

  • Dehalogenation: This occurs when the Ar-Pd(II)-X intermediate undergoes reaction with a hydride source (e.g., trace water or the base) before transmetalation can occur.

    • Solution: Use a milder base like K₃PO₄ or K₂CO₃ instead of stronger bases like hydroxides. Ensure rigorously anhydrous conditions. Using a phosphine-free palladium acetate system in boiling water has been shown to be effective and can sometimes suppress side reactions.[7]

  • Homocoupling (Glaser-type): This side reaction of boronic acids is often promoted by Pd(II) species and oxygen.

    • Solution: Thoroughly degas the reaction mixture to remove all traces of oxygen. Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes help, though in-situ reduction of Pd(II) is more common.

  • Slow Transmetalation: If the transmetalation step (boronic acid to palladium) is slow, side reactions have more time to occur.

    • Solution: The addition of water or using an aqueous solvent system (e.g., toluene/water) can sometimes accelerate transmetalation.[11] The choice of ligand is also key; bulky electron-rich phosphines can accelerate this step.

Data Summary: Catalyst System Effects on Suzuki Coupling Selectivity

The following table, based on common literature findings, illustrates how catalyst components can influence product distribution.

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventDesired Product Yield (%)Dehalogenation (%)Homocoupling (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O85<5~10
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME601520
Pd(OAc)₂ (3)-K₂CO₃ (2)H₂O78[7]512[7]
PdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane70~1015

Yields are representative and will vary based on specific substrates.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-7-methylquinoline

This protocol provides a robust starting point for C-N bond formation, incorporating best practices to ensure reproducibility.

Objective: To synthesize N-butyl-7-methylquinolin-4-amine.

Materials:

  • 4-chloro-7-methylquinoline (1.0 equiv)

  • n-Butylamine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 4-chloro-7-methylquinoline, Pd₂(dba)₃, XPhos, and NaOt-Bu.

    • Causality Note: Adding solids under an inert atmosphere prevents premature degradation of the catalyst and base.

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by the n-butylamine.

    • Causality Note: The degassing cycles are critical to remove oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress by TLC or LC-MS at 1-hour intervals. The disappearance of the starting material should correlate with the appearance of a new, more polar spot (the product).

  • Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Catalytic Cycle: Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L₂(X) oa->pd2_complex le Ligand Exchange/Base pd2_complex->le R'₂NH, Base amido_complex Ar-Pd(II)L₂(NR'H) le->amido_complex re Reductive Elimination amido_complex->re re->pd0 Ar-NR'₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Romero-Castro, A. A., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. [Link]

  • Striplin, C. D., et al. (2007). Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology. Organic Letters, 9(7), 1255–1258. [Link]

  • Jean-Gérard, L., et al. (1985). Process for preparing 4-amino-7-chloro-quinoline.
  • Zhang, Y., et al. (2024). Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Inorganic Chemistry Frontiers. [Link]

  • Striplin, C. D., et al. (2007). Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. SciSpace. [Link]

  • Lenko, D., et al. (2024). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2021). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. MDPI. [Link]

  • Reddy, T. J., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2511–2519. [Link]

  • Simaan, S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Tetrahedron Letters, 44(29), 5475-5478. [Link]

  • Insuasty, D., et al. (2015). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 20(4), 5966–5981. [Link]

  • Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Collet, F., et al. (2018). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. The Journal of Organic Chemistry, 83(1), 341–352. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wang, Y., et al. (2015). Synthesis of quinolines from aniline and propanol over modified USY zeolite: Catalytic performance and mechanism evaluated by: In situ Fourier transform infrared spectroscopy. ResearchGate. [Link]

  • Wang, C., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

  • Baklanov, M. Y., et al. (2020). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 25(23), 5585. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. (2024). Organometallics. [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2015). ResearchGate. [Link]

  • Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679–2683. [Link]

  • Wang, Y., et al. (2015). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Publishing. [Link]

  • Trzeciak, A. M. (2019). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. (2019). Catalysis Science & Technology. [Link]

  • Bowes, E. G., & Farrell, N. P. (2019). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. MDPI. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). NIH. [Link]

  • The reaction, when conducted in the absence of a catalyst, failed to proceed... (2023). Beilstein Journal of Organic Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

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Validation & Comparative

Technical Comparison Guide: FTIR Characterization of 4-Amino-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Amino-7-methylquinoline is a critical heterocyclic scaffold, primarily serving as a key intermediate in the synthesis of antimalarial drugs (e.g., Chloroquine analogs) and functionalized fluorescent probes. In process chemistry, its precise identification is paramount because structural isomers—specifically 4-amino-2-methylquinoline and 4-aminoquinoline —often co-exist as byproducts or degradation impurities.

This guide provides a definitive technical comparison of the FTIR spectral signature of this compound against its closest structural analogs. By focusing on the "performance" of spectral resolution—specifically in the fingerprint region—we demonstrate how to validate structural integrity without resorting to more expensive NMR techniques for routine screening.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral fidelity, the following protocol synthesizes best practices for aminoquinoline derivatives. This workflow is designed to be self-validating : specific checkpoints confirm the quality of the sample preparation before data acquisition.

Methodology: KBr Pellet Transmission

Why this method? Aminoquinolines are solid crystalline powders. ATR (Attenuated Total Reflectance) is faster, but KBr transmission provides superior resolution in the critical fingerprint region (600–1500 cm⁻¹) necessary for isomer differentiation.

Step-by-Step Protocol:

  • Desiccation (Validation Step 1):

    • Dry the this compound sample and spectroscopic-grade KBr powder at 110°C for 2 hours.

    • Checkpoint: Absence of broad O-H stretch at 3400 cm⁻¹ in the background scan confirms dryness.

  • Homogenization:

    • Mix sample:KBr in a 1:100 ratio (approx. 2 mg sample to 200 mg KBr).

    • Grind in an agate mortar until the powder is fine enough to not sparkle under light (particle size < wavelength of IR light to minimize scattering).

  • Pellet Pressing:

    • Apply 8–10 tons of pressure for 2 minutes under vacuum.

    • Checkpoint: The resulting pellet must be transparent, not translucent. Cloudy pellets cause baseline drift.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving adjacent aromatic peaks).

    • Scans: 32 scans (minimum) to improve Signal-to-Noise ratio.

    • Range: 4000–400 cm⁻¹.[1]

Spectral Analysis: Characteristic Peaks

The FTIR spectrum of this compound is defined by the interplay between the electron-donating amino group and the rigid quinoline aromatic system.

Table 1: Diagnostic Peak Assignments
Frequency Region (cm⁻¹)IntensityVibrational Mode AssignmentStructural Significance
3450 – 3300 Medium, DoubletN-H Stretching (Asym/Sym) Confirms primary amine (-NH₂). A doublet indicates free amine; a single broad band suggests H-bonding.
3100 – 3000 WeakC-H Stretching (Aromatic) Characteristic of the heteroaromatic quinoline ring.
2960 – 2850 Weak/MediumC-H Stretching (Aliphatic) Critical: Arises from the 7-Methyl group. Distinguishes from non-methylated 4-aminoquinoline.
1620 – 1580 StrongC=N / C=C Ring Stretching "Quinoline Ring Breathing." The C=N bond typically absorbs near 1620 cm⁻¹.
1350 – 1250 StrongC-N Stretching (Exocyclic) Connects the amino group to the aromatic C4 position.
860 – 800 StrongC-H Out-of-Plane (OOP) Bending Fingerprint: Corresponds to adjacent hydrogens (H-5, H-6) on the benzenoid ring.
~880 MediumC-H OOP Bending (Isolated) Fingerprint: Corresponds to the isolated H-8 proton (between N and Methyl).
Mechanistic Insight

The 7-methyl substituent breaks the symmetry of the benzenoid ring. Unlike a standard monosubstituted benzene, the 7-methylquinoline system presents a specific substitution pattern (1,2,4-trisubstituted benzene equivalent within the fused system).

  • H-5 and H-6 are adjacent, coupling to create a strong bending mode ~800-840 cm⁻¹.

  • H-8 is isolated by the methyl group and the ring nitrogen, appearing at a higher frequency (~880 cm⁻¹). This "Isolated H" peak is a key purity marker.

Comparative Analysis: Performance vs. Alternatives

The true "performance" of an FTIR method lies in its ability to distinguish the target compound from likely contaminants.

Scenario A: Distinguishing from 4-Aminoquinoline (Parent)
  • The Differentiator: The Aliphatic C-H Stretch (2960–2850 cm⁻¹) .

  • Observation: 4-Aminoquinoline lacks the methyl group. Its spectrum will be void of peaks in the 2900 region (appearing as a flat baseline between the aromatic C-H and the fingerprint), whereas this compound shows distinct methyl stretching bands.

Scenario B: Distinguishing from 4-Amino-2-methylquinoline (Isomer)

This is the most critical quality control challenge. Both isomers have the same mass and functional groups.

  • Mechanism: The position of the methyl group alters the Out-of-Plane (OOP) Bending patterns of the aromatic hydrogens.

    • This compound:

      • Benzenoid Ring: H-5, H-6 (Adjacent) + H-8 (Isolated).

      • Spectral Signature: Two distinct bands in the 900–800 cm⁻¹ region.

    • 4-Amino-2-methylquinoline (Quinaldine derivative):

      • Benzenoid Ring: H-5, H-6, H-7, H-8 (Four adjacent protons).

      • Spectral Signature: A single, very strong band near 750 cm⁻¹ (characteristic of ortho-disubstituted benzenes / 4 adjacent hydrogens).

Visualizations

Figure 1: Vibrational Logic & Isomer Discrimination

FTIR_Logic Sample Unknown Sample (Amino-Methylquinoline) Region_CH Region: 2850-2960 cm⁻¹ (Aliphatic C-H) Sample->Region_CH Region_FP Region: 700-900 cm⁻¹ (Fingerprint OOP) Region_CH->Region_FP Present Result_Parent 4-Aminoquinoline (No Methyl) Region_CH->Result_Parent Absent Result_Target This compound (Target) Region_FP->Result_Target Split Bands (800-880 cm⁻¹) (Isolated H-8) Result_Isomer 4-Amino-2-methylquinoline (Impurity) Region_FP->Result_Isomer Single Strong Band (~750 cm⁻¹) (4 Adjacent H)

Caption: Decision tree for identifying this compound using FTIR spectral markers.

Figure 2: Molecular Vibrational Sites

Caption: Key vibrational sites on the this compound scaffold.

References

  • Bernstein, M. P., et al. (2005). "Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine." The Astrophysical Journal, 626(2), 909-918. Link

  • Specac Application Notes. (2021). "Interpreting Infrared Spectra: Nitrogen Compounds." Specac Ltd.Link

  • National Institutes of Health (NIH). (2025). "4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies." PubMed Central.Link

  • Sigma-Aldrich. (2023). "IR Spectrum of 7-Methylquinoline." SpectraBase.[2]Link

  • ChemicalBook. (2023). "4-Amino-2-methylquinoline Spectral Data." ChemicalBook Database.Link

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A Comparative Guide to HPLC Method Development for the Purity of 4-Amino-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Amino-7-methylquinoline. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, compare alternative approaches, and present a fully validated, robust analytical procedure grounded in established regulatory principles.

Introduction: The Analytical Challenge of this compound

This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and drug development.[1] Like many quinoline derivatives, it serves as a crucial building block for synthesizing potential therapeutic agents.[2] Ensuring the purity of such starting materials is not merely a quality control checkpoint; it is a prerequisite for the safety, efficacy, and reproducibility of the final drug product.

The primary analytical challenge lies in developing a method that can not only quantify the main compound but also separate it from a range of potential impurities. These may include starting materials, by-products from synthesis, and, most critically, degradants that may form during storage or manufacturing. Therefore, a simple purity check is insufficient; a robust, stability-indicating method is required. This guide compares various chromatographic strategies to arrive at an optimized and validated method that meets the rigorous standards of the pharmaceutical industry, as outlined by the International Council for Harmonisation (ICH).[3][4]

The Strategic Approach to Method Development

A successful HPLC method is not discovered by chance; it is built through a systematic process of understanding the analyte, making informed initial choices, and performing logical optimization. Our overall strategy is to develop a reversed-phase HPLC (RP-HPLC) method with photodiode array (PDA) detection, validated according to ICH Q2(R1) guidelines.[3][4]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization & Specificity cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV λmax) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B Informs choices C Mobile Phase Optimization (Gradient, pH, Buffer) B->C D Column Screening (C18 vs. Phenyl-Hexyl) C->D Iterative D->C E Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) F Peak Purity Analysis E->F Generates degradants for G Final Optimized Method F->G Confirms Specificity H Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) G->H I Qualified Method for Routine Use H->I

Caption: Overall workflow for HPLC method development and validation.

Analyte Characterization: The Blueprint for Our Method

Before the first injection, understanding the physicochemical properties of this compound is paramount.

  • Structure and Functionality: It possesses a quinoline ring system, which is hydrophobic and contains a strong chromophore, making it ideal for UV detection. The presence of a primary amine (-NH2) at the 4-position imparts basicity. This is the most critical factor for method development.

  • Basicity (pKa): The amino group is basic, meaning its ionization state is highly dependent on pH.[1] At a pH below its pKa, the amine will be protonated (-NH3+), making the molecule more polar and water-soluble. At a pH above its pKa, it will be in its neutral, more hydrophobic form. Inconsistent ionization during chromatography is a primary cause of poor peak shape (tailing).

  • UV Absorbance: As an aromatic compound, it will absorb strongly in the UV region. A UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal detector sensitivity.

Phase 1: Initial Method Screening and Comparison

The goal of this phase is to establish a starting point and identify the most critical parameters for optimization.

Column Selection: The Heart of the Separation

The stationary phase provides the primary interaction medium for separation. For a moderately polar, aromatic compound like this compound, a reversed-phase approach is the logical choice.[5] We will compare two common, yet distinct, stationary phases.

  • Standard C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering robust hydrophobic interactions between the 18-carbon alkyl chains and the quinoline ring system.[6] It is an excellent starting point for most small molecules.

  • Phenyl-Hexyl: This phase provides an alternative separation mechanism. In addition to hydrophobic interactions from the hexyl chain, it offers π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can provide unique selectivity for aromatic or unsaturated compounds compared to a standard C18.

Mobile Phase Selection: The Engine of the Separation

The mobile phase carries the analyte through the column and modulates its retention.[7]

  • Solvents: A mixture of water and a miscible organic solvent is standard for RP-HPLC. Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[5] We will begin with a Water/Acetonitrile system.

  • pH and Buffering: This is the most critical parameter for our basic analyte. Operating without a buffer or at an inappropriate pH will lead to severe peak tailing due to interactions between the protonated amine and residual silanols on the silica surface.[8] An acidic pH (e.g., pH 2.5-3.5) is chosen to fully and consistently protonate the amine group, ensuring a single ionic species and minimizing silanol interactions. A phosphate or formate buffer is suitable for this purpose.

Detector Selection: Visualizing the Result

While a standard UV detector is sufficient for quantification, a Photodiode Array (PDA) Detector offers significant advantages for a purity method. A PDA detector captures the entire UV-Vis spectrum at every point in the chromatogram.[9][10] This allows for:

  • Peak Purity Assessment: Confirming that a chromatographic peak is spectrally homogeneous and not comprised of co-eluting impurities.[10]

  • Impurity Identification: Providing spectral information that can help in the preliminary identification of unknown peaks.

  • Method Optimization: Simultaneously monitoring multiple wavelengths to find the optimal balance of sensitivity for the main peak and all potential impurities.

Phase 2: Method Optimization and Forced Degradation

Optimization is a systematic process to achieve the "four S's" of a good separation: S peed, S ensitivity, S electivity, and S ymmetry.

G node_result node_result Start Initial Conditions (e.g., 50:50 ACN:Buffer) Q1 Is retention (k') in optimal range (2 < k' < 10)? Start->Q1 Adjust_Gradient Adjust gradient slope or initial/final %B Q1->Adjust_Gradient No Q2 Is resolution (Rs) between critical pairs > 2.0? Q1->Q2 Yes Adjust_Gradient->Q1 Adjust_pH Adjust mobile phase pH (e.g., from 3.0 to 3.5) Q2->Adjust_pH No Q3 Is peak tailing factor (Tf) < 1.5? Q2->Q3 Yes Adjust_pH->Q2 Change_Column Switch to alternative selectivity (e.g., Phenyl-Hexyl) Q3->Change_Column No End Optimized Method Q3->End Yes Change_Column->Q2

Caption: Decision workflow for mobile phase and column optimization.

Experimental Comparison of Stationary Phases

A study was conducted comparing a C18 column with a Phenyl-Hexyl column under initial gradient conditions. The goal was to achieve baseline separation of the main this compound peak from a known related impurity.

Table 1: Comparison of Chromatographic Performance on Different Stationary Phases

ParameterC18 ColumnPhenyl-Hexyl ColumnAcceptance Criteria
Retention Time (Main Peak) 8.52 min9.15 minReport
Resolution (Rs) between API & Impurity 1.82.9 Rs > 2.0
Tailing Factor (API Peak) 1.31.1 Tf ≤ 1.5
Theoretical Plates (N) 9,50012,100 > 2000

Analysis: While both columns provided adequate retention, the Phenyl-Hexyl column offered demonstrably superior performance. The resolution between the main peak and the critical impurity was significantly better, and the peak shape (tailing factor) was closer to ideal symmetry. This is likely due to the alternative selectivity provided by π-π interactions, which better differentiates the structurally similar compounds. The Phenyl-Hexyl column was selected for further optimization.

Forced Degradation: Building a Stability-Indicating Method

To ensure the method can detect any potential degradants, a forced degradation study is essential.[11][12] This involves subjecting a solution of this compound to harsh chemical and physical conditions to intentionally induce degradation.[13] The goal is to achieve 5-20% degradation, which is sufficient to produce and identify degradation products without completely destroying the sample.[14]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light, as per ICH Q1B guidelines.

The chromatograms from these stressed samples are then used to prove the method's specificity. The PDA detector is used to check for peak purity, ensuring that the main analyte peak is free from any co-eluting degradants under all stress conditions.

Phase 3: The Final Optimized Method and Validation

Based on the optimization and forced degradation studies, the final method was established.

Final Optimized HPLC Method:

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.8)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes, then hold for 3 minutes, and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: PDA at 254 nm (spectral acquisition from 200-400 nm)

  • Injection Volume: 10 µL

  • Diluent: 50:50 Water:Acetonitrile

Method Validation (ICH Q2(R1))

The final method was fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][15]

Table 2: Summary of Method Validation Results

Validation ParameterProcedureResultsAcceptance Criteria
Specificity Injected blank, placebo, and forced degradation samples.No interference at the retention time of the main peak. All degradant peaks were well-resolved (Rs > 2.0). Peak purity index > 0.999.No interference. Baseline resolution of all peaks.
Linearity Seven concentrations from 0.1 to 1.5 mg/mL.Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Range Confirmed by linearity, accuracy, and precision data.0.1 - 1.5 mg/mL80% to 120% of the test concentration.[3]
Accuracy (Recovery) Spiked placebo at 80%, 100%, and 120% of the test concentration (n=3 at each level).Mean Recovery = 99.7% (Range: 98.9% - 101.2%)98.0% - 102.0%
Precision (Repeatability) Six replicate injections of the test concentration.RSD = 0.45%RSD ≤ 2.0%
Precision (Intermediate) Analysis on a different day by a different analyst.Overall RSD = 0.68%RSD ≤ 2.0%
Robustness Varied flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).All system suitability parameters passed. No significant impact on results.System suitability must pass.

Conclusion

This guide has demonstrated a systematic and scientifically-grounded approach to developing a stability-indicating HPLC method for the purity determination of this compound. By comparing stationary phase alternatives, we established that a Phenyl-Hexyl column provides superior selectivity and peak shape for this analyte compared to a standard C18 column. The critical role of mobile phase pH control for the basic analyte was highlighted and addressed through the use of an acidic buffer.

The subsequent forced degradation study confirmed the method's specificity and stability-indicating nature. Finally, a comprehensive validation study, performed according to ICH Q2(R1) guidelines, statistically proved that the method is linear, accurate, precise, and robust. The resulting analytical procedure is a self-validating system, suitable for reliable and routine quality control in a drug development environment.

References

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A Comparative Analysis of Bioactivity: 4-Amino-7-methylquinoline versus Chloroquine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its versatility has led to the development of drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Chloroquine (CQ), a 7-chloro-4-aminoquinoline, stands as the archetypal member of this class, historically celebrated for its efficacy and widespread use in the treatment of malaria.[4][5] Its mechanism, primarily involving the disruption of heme detoxification in the malarial parasite, has been a cornerstone of antimalarial therapy for decades.[6][7][8]

However, the emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the exploration of structural analogues to overcome these limitations and expand the therapeutic potential of the 4-aminoquinoline framework.[4][9][10] This guide provides an in-depth, data-driven comparison between chloroquine and a close analogue, 4-Amino-7-methylquinoline. By substituting the electron-withdrawing chlorine atom at the 7-position with an electron-donating methyl group, we can dissect the critical role of this position in modulating bioactivity. This analysis will offer researchers and drug developers critical insights into the structure-activity relationships (SAR) that govern the efficacy of this vital chemical class.

Structural and Physicochemical Distinction

The sole structural difference between chloroquine and this compound lies at the 7-position of the quinoline ring. This seemingly minor modification—substituting a chloro group with a methyl group—imparts significant changes to the molecule's electronic and steric properties, which can profoundly influence its biological activity.

  • Chloroquine : Features a highly electronegative chlorine atom, which withdraws electron density from the quinoline ring system. This is widely considered essential for its potent antimalarial activity.[7][11]

  • This compound : Features a methyl group, which is electron-donating and increases the electron density of the aromatic system. This alteration is predicted to reduce the molecule's efficacy, particularly in its canonical antimalarial role.[11]

G cluster_chloroquine Chloroquine (7-Chloro) cluster_methylquinoline This compound chloroquine methylquinoline

Caption: Chemical structures of Chloroquine and this compound.

Comparative Bioactivity Analysis

Antimalarial Activity: The Criticality of the 7-Position

The primary therapeutic application of chloroquine is the treatment of malaria. Its mechanism of action is centered within the acidic food vacuole of the intraerythrocytic parasite. Here, the parasite digests host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Chloroquine, being a weak base, accumulates in the acidic vacuole and is thought to inhibit this polymerization process by forming a complex with heme, leading to a buildup of toxic heme and subsequent parasite death.[4][6][7][8]

Experimental evidence strongly indicates that the 7-chloro group is essential for optimal antimalarial activity.[7] Studies comparing various 7-substituted analogues have consistently shown that replacing the chloro group with an electron-donating group, such as methyl, results in a significant loss of potency.[11]

CompoundSubstitution at C7Antimalarial Potency (vs. P. falciparum)Rationale for Potency Difference
Chloroquine Chloro (-Cl)High The electron-withdrawing nature of the 7-chloro group is considered optimal for inhibiting hemozoin formation.[7][11]
This compound Methyl (-CH3)Low / Lost The electron-donating methyl group at the 7-position leads to a significant reduction or complete loss of antimalarial activity.[11]

This stark difference underscores a key SAR principle for this class: an electron-withdrawing substituent at the 7-position is a prerequisite for potent inhibition of heme polymerization. The 7-methyl analogue, while structurally similar, fails to meet this electronic requirement, rendering it a poor antimalarial agent in comparison to chloroquine.

G cluster_vacuole Parasite Food Vacuole (Acidic) cluster_drug Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Polymerization Heme Polymerase Heme->Polymerization Detoxification Hemozoin Hemozoin (Inert Crystal) Polymerization->Hemozoin Detoxification Death Parasite Death Polymerization->Death Heme Accumulation CQ Chloroquine Inhibition CQ->Inhibition Inhibition->Polymerization Inhibition

Caption: Chloroquine's mechanism of action in the malaria parasite food vacuole.

Anticancer Activity: A Broader Therapeutic Horizon

Beyond malaria, 4-aminoquinolines, including chloroquine, have garnered significant interest as potential anticancer agents.[1][12] Their proposed mechanism in oncology is multifaceted, often linked to the disruption of lysosomal function and autophagy—a cellular recycling process that cancer cells can exploit to survive stress. By accumulating in lysosomes and raising their pH, these compounds can inhibit autophagic flux, leading to the accumulation of toxic cellular waste and promoting cancer cell death.

In this context, the structural differences may lead to more nuanced outcomes. While specific head-to-head data for this compound is less prevalent in the literature, studies on various 4-aminoquinoline derivatives have shown that modifications across the quinoline ring can modulate cytotoxic potency. For instance, one study synthesized a series of 4-aminoquinoline derivatives and tested their cytotoxic effects on human breast tumor cell lines (MCF7 and MDA-MB468), comparing them to chloroquine.[12] The results showed that certain novel derivatives exhibited greater potency than chloroquine against these cell lines, indicating that the 7-chloro substitution is not necessarily optimal for anticancer activity and that other substitutions can enhance this specific bioactivity.[12]

Therefore, while chloroquine provides a benchmark, this compound could theoretically possess different, potentially useful, cytotoxic properties that warrant direct experimental comparison.

Experimental Protocols: A Guide to Comparative Bioactivity Testing

To ensure rigorous and reproducible comparison, standardized assays are critical. The following protocols outline the core methodologies for evaluating the antimalarial and anticancer activities of these compounds.

Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)

This protocol is designed to determine the 50% inhibitory concentration (IC50) of the compounds against P. falciparum.

Causality Statement: We use both a chloroquine-sensitive strain (e.g., 3D7) and a chloroquine-resistant strain (e.g., K1) to determine not only the compound's intrinsic potency but also its ability to overcome known resistance mechanisms.[9][13] This dual-strain approach is fundamental for evaluating the potential of a new antimalarial candidate.

Step-by-Step Methodology:

  • Parasite Culture: Asynchronously culture P. falciparum in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Maintain cultures at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Prepare stock solutions of this compound and Chloroquine (as a control) in DMSO. Perform serial two-fold dilutions in culture medium to create a range of concentrations for testing.

  • Assay Plate Setup: Add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well flat-bottomed plate. Add 100 µL of the diluted compounds to the respective wells. Include wells for "no drug" (positive growth control) and "uninfected erythrocytes" (negative control).

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1× SYBR Green I dye. After incubation, add 100 µL of this lysis buffer to each well.

  • Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from uninfected erythrocytes. Normalize the data to the "no drug" control (100% growth). Calculate the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G A 1. Prepare Serial Dilutions of Compounds in 96-well Plate B 2. Add P. falciparum Culture (1% Parasitemia, 2% Hematocrit) A->B C 3. Incubate for 72 hours (37°C, Gas Mixture) B->C D 4. Add SYBR Green I Lysis Buffer C->D E 5. Incubate in Dark (1 hour, Room Temp) D->E F 6. Read Fluorescence (Ex: 485nm, Em: 530nm) E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: Workflow for the SYBR Green I based in vitro antimalarial assay.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Method)

This protocol assesses the general toxicity of the compounds against a mammalian cell line (e.g., HEK293 or HepG2) to determine selectivity.

Causality Statement: A successful drug candidate must be selectively toxic to the pathogen or cancer cell while sparing host cells. The MTT assay quantifies metabolic activity, providing a robust measure of cell viability. By comparing the cytotoxic concentration (CC50) with the effective concentration (e.g., IC50 for malaria), we can calculate a Selectivity Index (SI = CC50 / IC50), a critical parameter in early-stage drug development.

Step-by-Step Methodology:

  • Cell Culture: Culture a human cell line (e.g., HEK293) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed 1 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add 100 µL to the appropriate wells. Include a "vehicle control" (e.g., DMSO) and a "no cell" blank.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value using a non-linear regression analysis.

Conclusion and Future Perspectives

The comparative analysis between this compound and the benchmark drug chloroquine provides a clear and compelling illustration of structure-activity relationships. For antimalarial activity, the evidence is unequivocal: the 7-chloro substituent of chloroquine is paramount for its mechanism of inhibiting heme polymerization, and its replacement with a 7-methyl group effectively abrogates this potency.[11] This highlights the critical importance of the electronic properties at this position for the compound's interaction with its biological target.

Conversely, in the realm of anticancer research, the rules are less defined. The lysosomotropic mechanism of 4-aminoquinolines suggests that different substitutions may be beneficial for disrupting autophagy and inducing cytotoxicity in cancer cells.[12] Therefore, while this compound is an inferior antimalarial, its potential as an anticancer agent remains an open question that can only be answered through direct, rigorous testing as outlined in the provided protocols.

Future research should focus on a broader array of 7-substituted analogues to systematically map the electronic and steric requirements for both antimalarial and anticancer activities. This will not only aid in the development of novel compounds to combat chloroquine-resistant malaria but may also unlock the full potential of the versatile 4-aminoquinoline scaffold for applications in oncology and beyond.

References

  • Title: 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Source: PubMed Central. URL: [Link]

  • Title: Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Source: PubMed Central. URL: [Link]

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies. Source: Frontiers in Chemistry. URL: [Link]

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies. Source: PubMed Central. URL: [Link]

  • Title: Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Source: National Library of Medicine. URL: [Link]

  • Title: 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses. Source: PubMed. URL: [Link]

  • Title: 4-Aminoquinoline. Source: Wikipedia. URL: [Link]

  • Title: Chloroquine. Source: Wikipedia. URL: [Link]

  • Title: 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Source: Hilaris Publisher. URL: [Link]

  • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Source: PubMed Central. URL: [Link]

  • Title: Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Source: PubMed. URL: [Link]

  • Title: A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Source: National Library of Medicine. URL: [Link]

  • Title: Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Source: YouTube. URL: [Link]

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A Senior Application Scientist's Guide to X-ray Crystallography of 4-Amino-7-methylquinoline Complexes: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the methodologies and data analysis involved in the X-ray crystallographic studies of 4-aminoquinoline derivatives, with a specific focus on the 4-Amino-7-methylquinoline scaffold. As a senior application scientist, my objective is to not only present protocols but to also instill a deeper understanding of the rationale behind experimental choices, ensuring a self-validating and robust approach to structural elucidation.

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Understanding the precise three-dimensional arrangement of atoms in these molecules, and their complexes, is paramount for structure-based drug design and the development of new chemical entities with enhanced efficacy and selectivity. X-ray crystallography remains the gold standard for providing this detailed atomic-level information.[3]

While a comprehensive comparative database for various this compound complexes is not yet publicly consolidated, this guide will establish a framework for such a comparison. We will utilize the detailed, published crystallographic data of the closely related 4-Amino-2-methylquinoline monohydrate as a reference standard to illustrate the principles of data collection, analysis, and interpretation.[4] This will be juxtaposed with a hypothetical this compound complex to guide researchers in their own investigations.

The Strategic Importance of Crystallographic Data in Drug Discovery

The journey from a promising lead compound to a marketed drug is arduous and fraught with challenges. A high-resolution crystal structure of a lead compound, preferably in complex with its biological target, provides invaluable insights that can significantly de-risk and accelerate the drug development pipeline. It allows for the visualization of key binding interactions, the identification of opportunities for potency and selectivity enhancement, and the rational design of analogs with improved pharmacokinetic properties.

Experimental Workflow: From Synthesis to Structure

The successful determination of a crystal structure is a multi-step process that demands meticulous attention to detail at each stage. The following diagram outlines the typical workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

Caption: A generalized workflow for small molecule X-ray crystallography.

Part 1: Synthesis and Crystallization of 4-Aminoquinoline Derivatives

Expertise in Practice: The Rationale of Synthesis

The synthesis of 4-aminoquinoline derivatives often involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with an appropriate amine.[1][5] For our target molecule, this compound, the synthesis would typically start from 4-chloro-7-methylquinoline.

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a sealed reaction vessel, dissolve 4-chloro-7-methylquinoline in a suitable solvent such as ethanol or DMSO.

  • Amination: Add an excess of an ammonia source (e.g., aqueous ammonia, ammonium chloride with a base) to the solution.

  • Heating: Heat the reaction mixture under pressure (if necessary) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5]

Expertise in Practice: The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[3] The choice of crystallization method and solvent system is critical and often requires empirical screening. Common techniques for small molecules include slow evaporation, vapor diffusion, and solvent layering.[2][6]

Protocol 2: Crystallization of a 4-Aminoquinoline Derivative

This protocol is based on the successful crystallization of 4-Amino-2-methylquinoline monohydrate and can be adapted for this compound.[4]

  • Solvent Selection: Through small-scale solubility tests, identify a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating (for slow cooling) or a solvent in which it is soluble for slow evaporation. A mixture of solvents can also be effective. For 4-Amino-2-methylquinoline, a solution in 95% ethanol was used.[4]

  • Slow Evaporation Method:

    • Dissolve the purified compound (e.g., 5-10 mg) in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/methanol mixture) in a small, clean vial.[6]

    • Cover the vial with a cap containing a small hole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Vapor Diffusion Method:

    • Dissolve the compound in a small volume of a relatively low-boiling point solvent in which it is soluble.

    • Place this vial inside a larger, sealed container that contains a small amount of a "non-solvent" (a solvent in which the compound is insoluble but is miscible with the first solvent).

    • The non-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Part 2: X-ray Data Collection and Structure Refinement

Expertise in Practice: Ensuring High-Quality Data

The quality of the diffraction data is directly proportional to the quality of the final crystal structure. A well-defined, single crystal free of defects is essential. The data collection strategy, including exposure time and crystal-to-detector distance, should be optimized to maximize resolution and completeness while minimizing radiation damage.[7]

Protocol 3: Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: Carefully select a suitable single crystal (typically 0.1-0.4 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: Mount the goniometer head on the diffractometer. The data for 4-Amino-2-methylquinoline monohydrate was collected on a Bruker SMART CCD area-detector diffractometer.[4]

    • X-ray Source: A molybdenum (Mo) Kα radiation source (λ = 0.71073 Å) is commonly used for small molecule crystallography.[4][8]

    • Temperature: Data is often collected at low temperatures (e.g., 100-173 K) to minimize thermal vibrations and radiation damage. However, the data for our reference compound was collected at 298 K.[4]

    • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The software will determine the optimal strategy to ensure a complete dataset is collected.

Protocol 4: Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

  • Structure Solution: The initial atomic positions are determined from the processed data. For small molecules, this is typically achieved using "direct methods".[3]

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit between the calculated and observed structure factors. This is an iterative process that adjusts atomic coordinates, displacement parameters, and occupancies.[9] The quality of the final model is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (S).

Part 3: Comparative Analysis of Crystallographic Data

A systematic comparison of crystallographic data for a series of related compounds, such as different complexes of this compound, can reveal subtle but significant structural changes that influence their properties. The following table presents the crystallographic data for our reference compound, 4-Amino-2-methylquinoline monohydrate, and provides a template for the data that should be collected and compared for a hypothetical this compound complex.

Table 1: Comparative Crystallographic Data
Parameter4-Amino-2-methylquinoline monohydrate[4]Hypothetical this compound Complex
Crystal Data
Chemical FormulaC₁₀H₁₀N₂·H₂Oe.g., C₁₀H₁₀N₂·[Metal·Ligand]n
Formula Weight176.22To be determined
Crystal SystemOrthorhombicTo be determined
Space GroupPna2₁To be determined
a (Å)4.7432 (8)To be determined
b (Å)13.9070 (13)To be determined
c (Å)14.5129 (16)To be determined
α (°)90To be determined
β (°)90To be determined
γ (°)90To be determined
Volume (ų)957.3 (2)To be determined
Z4To be determined
Data Collection
Radiation (Å)Mo Kα (0.71073)Mo Kα (0.71073)
Temperature (K)298 (2)e.g., 100 (2)
Reflections Collected3925To be determined
Independent Reflections882To be determined
R_int0.029To be determined
Refinement
R1 [I > 2σ(I)]0.032To be determined
wR2 (all data)0.093To be determined
Goodness-of-fit (S)1.05To be determined
Structural Insights from 4-Amino-2-methylquinoline monohydrate

The crystal structure of 4-Amino-2-methylquinoline monohydrate is stabilized by a network of intermolecular hydrogen bonds involving the amino group, the quinoline nitrogen, and the water molecule. Specifically, O—H⋯N, N—H⋯O, and N—H⋯N interactions are observed.[4] This highlights the key hydrogen bond donor and acceptor sites on the molecule.

Framework for Comparison of this compound Complexes

When analyzing the crystal structures of various this compound complexes, the following points should be considered:

  • Coordination Geometry: If complexed with a metal, what is the coordination number and geometry around the metal center? Which atoms from the this compound ligand are involved in coordination? The diagram below illustrates the potential coordination sites.

coordination_sites cluster_key Potential Coordination Sites N1 Quinoline Nitrogen NH2 Amino Group Nitrogen

Caption: Potential metal coordination sites on this compound.

  • Conformational Changes: Does the quinoline ring system remain planar upon complexation? Are there any significant changes in the torsion angles of substituent groups?

  • Intermolecular Interactions: How does complexation affect the hydrogen bonding network? Are new intermolecular interactions, such as π-π stacking or C-H⋯π interactions, introduced or disrupted? These interactions can have a profound impact on the crystal packing and the physicochemical properties of the solid state.

  • Bond Lengths and Angles: Compare the bond lengths and angles within the this compound moiety across different complexes. Changes in these parameters can provide insights into the electronic effects of the coordinated species.

Trustworthiness and Validation

To ensure the reliability of a crystal structure, it is crucial to consult the validation report, often generated as a checkCIF file. This report assesses the quality of the data and the refined model, flagging any potential issues such as missed symmetry or unusual bond lengths. The data should be deposited in a public repository, such as the Cambridge Structural Database (CSD), to allow for verification by the scientific community.

Conclusion

This guide provides a robust framework for obtaining, analyzing, and comparing the X-ray crystallographic data of this compound complexes. By combining rigorous experimental protocols with a deep understanding of the underlying principles, researchers can unlock the detailed structural information necessary to drive innovation in drug discovery and materials science. The use of a well-characterized reference compound, such as 4-Amino-2-methylquinoline monohydrate, provides a valuable benchmark for these comparative studies.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. Retrieved February 7, 2024, from [Link]

  • Tai, X., Yin, H., & Feng, Y. (2008). 4-Amino-2-methylquinoline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1026. Retrieved February 7, 2024, from [Link]

  • X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility, University of Missouri. Retrieved February 7, 2024, from [Link]

  • 4-Amino-2-methylquinoline. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. International Tables for Crystallography, Volume F, Chapter 1.7. Retrieved February 7, 2024, from [Link]

  • Jones, P. G. (2011). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 17(3), 195-213. Retrieved February 7, 2024, from [Link]

  • Crystallization of small molecules. (n.d.). ICMAB. Retrieved February 7, 2024, from [Link]

  • Romero, A. H., & Delgado, D. R. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1373993. Retrieved February 7, 2024, from [Link]

  • Dauter, Z. (2009). Collection of X-ray diffraction data from macromolecular crystals. Acta Poloniae Pharmaceutica, 66(3), 227-236. Retrieved February 7, 2024, from [Link]

  • Structure Refinement. (n.d.). Phenix. Retrieved February 7, 2024, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved February 7, 2024, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: Understanding the "Why" Behind the "What"

Quinoline and its derivatives are recognized as hazardous substances.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] Based on data from similar compounds, 4-Amino-7-methylquinoline should be handled as a substance that can cause significant health effects.

Key hazards include:

  • Skin Irritation: Direct contact can lead to skin irritation.[3][4][5]

  • Serious Eye Damage/Irritation: The compound is likely to cause serious eye irritation or damage upon contact.[3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4][5]

  • Acute Toxicity: Like many quinoline derivatives, it may be harmful if swallowed, in contact with skin, or inhaled.[3][5][6]

  • Chronic Health Effects: Some quinoline compounds are suspected of causing genetic defects and may be carcinogenic.[6][7][8] Therefore, minimizing exposure is paramount.

This hazard profile necessitates a multi-layered PPE strategy to create effective barriers against all potential exposure routes.

Core PPE Requirements: A Task-Based Approach

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRecommended For
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards). A full-face shield should be worn over goggles when there is a significant splash hazard.[1][9][10]All handling procedures involving the solid or its solutions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374.[1][9] Gloves must be inspected for integrity before each use and removed properly to avoid skin contact.[2][10]All handling procedures.
Body Protection A flame-resistant laboratory coat is the minimum requirement. For handling larger quantities or for tasks with a high potential for splashes or dust generation, a chemical-resistant apron or coveralls should be worn.[1][2][9]All handling procedures.
Respiratory Protection All handling of solid this compound that could generate dust must be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.[1][3]Weighing, transferring solids, and any procedure that may generate dust or aerosols.
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is critical for minimizing risk. This protocol is designed to be a self-validating system, where each step reinforces the safety of the next.

  • Risk Assessment: Before beginning any work, perform a risk assessment for your specific experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification. This is your primary engineering control to prevent inhalation exposure.[1][2]

  • Safety Equipment Accessibility: Verify that a safety shower and an eyewash station are unobstructed and readily accessible.[2][3]

  • Designated Area: Cordon off a specific area within the fume hood for handling this compound to prevent cross-contamination.[2]

  • Donning PPE: Put on your PPE in the correct order: lab coat, then safety goggles, and finally, gloves.

  • Weighing and Transfer: When handling the solid powder, use a spatula for transfers to minimize the creation of dust.[2] Avoid pouring the powder.[2]

  • Container Management: Keep the container tightly closed when not in use to prevent spillage and exposure.[6][10][11]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[2] If the process involves heating, use a controlled heating apparatus and a condenser to contain any vapors.[2]

  • Work Area Decontamination: After handling is complete, decontaminate the designated work area with an appropriate solvent, followed by a general cleaning solution.[2]

  • Proper PPE Removal (Doffing): To avoid self-contamination, remove PPE in the correct sequence. The most contaminated items are removed first:

    • Remove outer gloves (if double-gloving).

    • Remove the lab coat or apron.

    • Remove inner gloves.

    • Remove eye protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all work is complete and PPE has been removed.[6][7][9]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision-making and procedural flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep_start Start: New Procedure risk_assess Perform Risk Assessment (Review SDS of Analogs) prep_start->risk_assess eng_controls Verify Engineering Controls (Fume Hood, Eyewash) risk_assess->eng_controls don_ppe Don Appropriate PPE eng_controls->don_ppe handle_solid Weigh/Transfer Solid (Minimize Dust) don_ppe->handle_solid Proceed to Handling handle_solution Prepare Solution (Avoid Splashes) handle_solid->handle_solution spill Spill or Exposure Occurs handle_solid->spill decon Decontaminate Work Area handle_solution->decon Procedure Complete handle_solution->spill doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash waste Dispose of Hazardous Waste wash->waste evacuate Evacuate & Alert spill->evacuate first_aid Administer First Aid (Eyewash/Shower) spill->first_aid cleanup Follow Spill Cleanup Protocol evacuate->cleanup

Caption: Workflow for safe handling of this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical final step in the safe handling workflow, essential for protecting both personnel and the environment.

  • Waste Segregation: All materials that have come into contact with this compound, including contaminated PPE (gloves, etc.), weigh boats, and cleaning materials, must be treated as hazardous waste.[1][2]

  • Solid Waste: Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and labeled hazardous waste container.[2] Do not discharge any chemical waste to sewer systems.[12]

  • Regulatory Compliance: All waste must be disposed of through a licensed chemical destruction facility or in accordance with local, regional, and national regulations.[11][12]

By integrating these comprehensive PPE and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

  • 4-Amino-7-chloroquinoline. PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [https://www.technopharmchem.com/msds/Quinoline for synthesis.pdf]([Link] for synthesis.pdf)

  • 7-Methylquinoline. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co.KG. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.